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Core Science & Biosynthesis

Foundational

D-Tyr-Val Dipeptide: Structural Properties, Characterization, and Biological Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The dipeptide D-Tyrosine-Valine (D-Tyr-Val) and its extended derivatives (such as D-Tyr-Val-Gly and D-Tyr-Val-NH2) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The dipeptide D-Tyrosine-Valine (D-Tyr-Val) and its extended derivatives (such as D-Tyr-Val-Gly and D-Tyr-Val-NH2) represent a highly versatile class of synthetic biochemical tools. Far from being simple amino acid sequences, these molecules are engineered pharmacophores and enzymatic probes. As a Senior Application Scientist, I approach the D-Tyr-Val scaffold as a foundational element in two distinct but equally critical domains: the precise enzymatic profiling of post-translational modification complexes (specifically the PAM enzyme) and the rational design of peripherally restricted Kappa Opioid Receptor (KOR) ligands.

This whitepaper details the structural rationale, step-by-step synthesis, analytical characterization, and quantitative biological applications of the D-Tyr-Val dipeptide.

Structural Properties & Stereochemical Rationale

The utility of D-Tyr-Val relies heavily on its specific stereochemistry and side-chain properties, which have been selected to solve fundamental challenges in peptide stability and receptor affinity.

  • Causality of the D-Isomer (N-Terminal Tyrosine): In biological matrices, native L-amino acid peptides are rapidly degraded by ubiquitous aminopeptidases. By substituting L-Tyrosine with its D-enantiomer, researchers confer extreme resistance to N-terminal proteolysis[1]. This stereochemical inversion is a deliberate design choice; it ensures that any observed metabolic transformation—such as C-terminal amidation—is a direct result of the targeted enzymatic activity rather than background degradation[2]. Furthermore, in receptor pharmacology, the N-terminal Tyrosine acts as the universally conserved "message" residue. The D-configuration alters the peptide backbone trajectory, favoring selective interactions with specific receptor subtypes[3].

  • Valine’s Hydrophobic Spacer Role: Valine provides a neutral, sterically bulky, and hydrophobic side chain. This acts as an optimal spacer, allowing the peptide to fit precisely into the hydrophobic pockets of both enzymatic active sites and G-protein coupled receptor (GPCR) binding domains[3].

Biochemical Workflows & Applications

Enzymatic Profiling: The PAM Complex

The conversion of glycine-extended peptides to their bioactive α-amidated forms is a critical post-translational modification in neuroendocrinology. The synthetic peptide D-Tyr-Val-Gly serves as the gold-standard substrate for assaying4[4].

Mechanistic Causality: Glycine acts as the obligate amine donor for the reaction. The D-Tyr-Val sequence provides a stable reporter tag that survives the crude tissue homogenates (e.g., pituitary or hypothalamic extracts) used in these assays[5]. The reaction requires molecular oxygen, copper, and ascorbic acid to drive the monooxygenase (PHM) and lyase (PAL) domains of the enzyme[4].

PAM_Complex_Pathway Substrate D-Tyr-Val-Gly (Stable Precursor) PHM PHM Domain (+ Cu2+, Ascorbate, O2) Substrate->PHM Intermediate D-Tyr-Val-α-OH-Gly (Hydroxylated) PHM->Intermediate PAL PAL Domain (Lyase Cleavage) Intermediate->PAL Product D-Tyr-Val-NH2 (Amidated Product) PAL->Product Byproduct Glyoxylate PAL->Byproduct

Enzymatic conversion of D-Tyr-Val-Gly to D-Tyr-Val-NH2 via the PAM complex.

Pharmacological Lead: Kappa Opioid Receptor (KOR) Agonists

Beyond enzymology, the D-Tyr-Val scaffold has emerged as a potent lead compound (e.g., ZINC71788314, H-D-Tyr-Val-NH2) for developing 3[3]. Docking studies reveal that the N-terminal amine and the phenolic hydroxyl group of D-Tyr engage in critical hydrogen bonding with Asp138 and His291 of the KOR binding pocket, respectively[3].

KOR_Ligand_Workflow Lead H-D-Tyr-Val-NH2 (Lead Scaffold) Docking In Silico Docking (Glide SP/XP) Lead->Docking Synthesis Peptide Synthesis (EDC/HOBt Coupling) Docking->Synthesis Char Characterization (NMR, ESI-MS, HPLC) Synthesis->Char Testing In Vitro KOR Affinity (Receptor Binding) Char->Testing

Workflow for structural optimization and characterization of D-Tyr-Val KOR ligands.

Experimental Methodologies: Synthesis & Characterization

To ensure absolute data integrity, the following protocols form a self-validating system . Every synthetic step is coupled with an analytical verification to mathematically eliminate off-target biological effects caused by truncated sequences or unreacted precursors.

Protocol 1: Solution-Phase Synthesis of D-Tyr-Val Derivatives
  • Preparation & C-Terminal Modification : Begin with Boc-Val-OH. If a specific C-terminal modification is required (e.g., benzylation for enhanced lipophilicity), react the amino acid with the appropriate benzyl bromide and K2CO3 in acetonitrile at reflux for 4 hours[3].

  • Deprotection : Remove the Boc protecting group using a Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) mixture (1:1 ratio) at room temperature under constant stirring for 1 hour[3].

  • Coupling : React the deprotected intermediate with Boc-D-Tyr-OH. Utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and Hydroxybenzotriazole (HOBt) as coupling reagents, alongside N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) for 12 hours at room temperature[3].

    • Causality Check: The inclusion of HOBt is non-negotiable; it suppresses the racemization of the Valine residue during carboxyl activation, preserving the intended stereochemistry.

  • Final Cleavage : Treat the protected dipeptide with the TFA/DCM mixture to remove the N-terminal Boc group, yielding the final D-Tyr-Val derivative as a TFA salt[3].

Protocol 2: Analytical Characterization (The Validation Loop)
  • High-Performance Liquid Chromatography (HPLC) : Purify the crude product using a reversed-phase C18 column (e.g., Waters XBridge, 250 mm × 10 mm). Elute using a linear gradient of H2O/Acetonitrile containing 0.1% TFA (from 5% to 90% ACN over 35 min)[3].

    • Causality Check: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase and sharpening the peptide peaks for accurate fraction collection.

  • Mass Spectrometry (ESI-LRMS) : Confirm the exact mass of the[M+H]+ ion to validate the primary sequence and ensure no protecting groups remain[3].

  • Nuclear Magnetic Resonance (NMR) : Utilize a 300 MHz or 400 MHz instrument to confirm structural integrity[3]. Look for the characteristic aromatic protons of D-Tyr (multiplets around 6.6–7.0 ppm) and the distinct methyl doublets of Valine (0.8–0.9 ppm).

Quantitative Data Summaries

The following tables synthesize the kinetic and pharmacological parameters of D-Tyr-Val derivatives across their primary biological applications.

Table 1: Enzymatic Kinetic Parameters Utilizing D-Tyr-Val Based Substrates

Enzyme TargetSubstrateKmVmax / VelocityBiological SourceCausality / Significance
PAM Complex (α-Amidation)D-Tyr-Val-GlyDependent on Ascorbate~0.085 pmol/µg/hBovine Pituitary GranulesReaction velocity is strictly dependent on Cu2+ and O2 availability[4].
Cathepsin A (Deamidase)N-Dns-D-Tyr-Val-NH2125 µM14.12 pmol/µg/hMouse Spleen ExtractDansylation allows for highly sensitive fluorometric detection down to 100 fmol[6].

Table 2: Pharmacological Properties of D-Tyr-Val Derivatives at KOR

CompoundModificationDocking ScoreKey Receptor Interactions
H-D-Tyr-Val-NH2 Base Lead (ZINC71788314)-8.592H-bond with Asp138; essential for opioid receptor anchoring[3].
H-D-Tyr-Val-Val-OBz C-terminal Val-OBz additionHigh Affinityπ-π stacking with Tyr320; hydrophobic contacts with Val108[3].
H-D-Tyr-Val-Trp-OBz C-terminal Trp-OBz additionHigh AffinityEnhanced lipophilic interactions in the KOR binding pocket[3].

References

  • Eipper, B. A., Mains, R. E., & Glembotski, C. C. (1983). Identification in pituitary tissue of a peptide alpha-amidation activity that acts on glycine-extended peptides and requires molecular oxygen, copper, and ascorbic acid. Proceedings of the National Academy of Sciences (PNAS). 4

  • Stefanucci, A., et al. (2021). In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands. MDPI Molecules. 3

  • Kato, M., et al. (1989). A fluorometric assay for measuring deamidase (lysosomal protective protein) using high-performance liquid chromatography. PubMed/NIH. 6

  • Emter, R., et al. (1987). Sequential processing reactions in the formation of hormone amides. PubMed/NIH. 2

Sources

Exploratory

Pharmacokinetics of D-Tyr-Val in Animal Models: A Comprehensive Technical Guide

Executive Summary The incorporation of D-amino acids into short peptide sequences represents a cornerstone strategy in modern peptide drug development. The dipeptide motif D-Tyrosine-Valine (D-Tyr-Val) and its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-amino acids into short peptide sequences represents a cornerstone strategy in modern peptide drug development. The dipeptide motif D-Tyrosine-Valine (D-Tyr-Val) and its derivatives (e.g., D-Tyr-Val-NH2, D-Tyr-Val-Val-OBz) have garnered significant attention due to their unique pharmacokinetic (PK) profiles, specifically their profound resistance to endogenous proteolysis. This technical whitepaper synthesizes the mechanistic rationale, in vivo metabolic pathways, and self-validating experimental workflows required to accurately profile the pharmacokinetics of D-Tyr-Val in animal models.

Mechanistic Rationale: The Stereochemical Advantage

Endogenous peptides composed entirely of L-amino acids suffer from notoriously poor pharmacokinetics, characterized by rapid degradation via aminopeptidases and carboxypeptidases in the systemic circulation.

The experimental choice to substitute L-Tyrosine with its enantiomer, D-Tyrosine, is rooted in strict stereochemical causality. Mammalian proteolytic enzymes exhibit high stereospecificity; the chiral inversion at the alpha-carbon of Tyrosine creates a steric hindrance that prevents the enzyme's active site from properly aligning with the N-terminal peptide bond. Consequently, D-Tyr-Val motifs exhibit significantly prolonged plasma half-lives ( t1/2​ ) and reduced clearance ( CL ) compared to their L-isoform counterparts. This structural resilience makes D-Tyr-Val an ideal N-terminal building block for neuroactive peptides, such as Kappa Opioid Receptor (KOR) ligands[1].

In Vivo Metabolism and Alpha-Amidation Dynamics

While D-Tyr-Val resists N-terminal cleavage, its C-terminus is often subjected to targeted metabolic modifications to enhance receptor affinity and stability. A critical metabolic pathway observed in murine models involves the conversion of the precursor D-Tyr-Val-Gly into the active, amidated metabolite D-Tyr-Val-NH2 .

As demonstrated by in their study of mouse anterior pituitary AtT-20 cell granules, this conversion is catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM) [2]. The amidation reaction is highly dependent on the presence of molecular oxygen, copper ions ( Cu2+ ), and reduced ascorbate[2]. This pathway was further characterized in the rat central nervous system by, confirming that PAM-mediated amidation is a primary metabolic route for D-Tyr-Val-Gly in the hypothalamus[3].

G A D-Tyr-Val-Gly (Pro-drug / Precursor) B Peptidylglycine alpha-amidating monooxygenase (PAM) A->B Ascorbate, Cu2+, O2 C D-Tyr-Val-NH2 (Active Metabolite) B->C Amidation D Systemic Circulation (Extended Half-life) C->D Distribution

Metabolic conversion of D-Tyr-Val-Gly to D-Tyr-Val-NH2 via PAM in secretory granules.

Target Engagement and Biodistribution

The pharmacokinetic stability of D-Tyr-Val enables its use in two primary therapeutic and diagnostic avenues:

  • Neuropharmacology (KOR Ligands): In silico screening and subsequent in vivo murine studies by identified tripeptides containing the D-Tyr-Val motif (e.g., D-Tyr-Val-Val-OBz) as potent lead compounds for KOR targeting[4]. The lipophilic modifications (such as the -OBz group) combined with the D-amino acid stability allow these peptides to achieve favorable systemic exposure and antinociceptive effects following peripheral administration[5].

  • Nuclear Medicine (Tumor Imaging): The D-Tyr-Val sequence is frequently utilized as a stable conjugation site for radiolabeling. According to the , peptides such as c(Arg−Gly−Asp−125I−D−Tyr−Val) are synthesized to evaluate tumor angiogenesis[6]. The D-Tyr residue ensures that the radioiodine remains attached to the intact peptide during systemic circulation, preventing the premature release of free 125I which would otherwise confound biodistribution data[7].

Experimental Protocol: Self-Validating PK Profiling in Murine Models

To accurately capture the PK profile of D-Tyr-Val, researchers must employ highly sensitive, artifact-free methodologies. The following step-by-step protocol utilizes LC-MS/MS coupled with microdialysis, designed as a self-validating system to ensure data integrity.

Step 1: Dosing and Cohort Design
  • Action: Administer D-Tyr-Val (e.g., 5-10 mg/kg) via intravenous (IV) bolus or oral gavage (PO) to adult male Sprague-Dawley rats.

  • Causality: Utilizing both IV and PO routes allows for the calculation of absolute bioavailability ( F% ), a critical parameter since D-amino acids can exploit specific intestinal transporters (e.g., PepT1) for oral absorption.

Step 2: Serial Sampling via CSF Microdialysis
  • Action: Implant a microdialysis probe into the right lateral ventricle. Perfuse with artificial CSF (aCSF) at 1.0 µL/min. Collect dialysate concurrently with venous blood sampling at pre-defined intervals (0, 15, 30, 60, 120, 240, 480 mins).

  • Causality: For neuroactive peptides, total plasma concentration is insufficient. Microdialysis isolates the free, unbound fraction of the peptide that has successfully penetrated the Blood-Brain Barrier (BBB), representing the true pharmacologically active pool.

Step 3: Sample Preparation (Protein Precipitation & SPE)
  • Action: Spike samples with an isotopically labeled internal standard (e.g., [13C6​] -D-Tyr-Val). Perform protein precipitation using cold acetonitrile (1:3 v/v), followed by Solid Phase Extraction (SPE) using an HLB cartridge.

  • Causality (Self-Validation): Peptides are highly susceptible to ion suppression from endogenous phospholipids in the mass spectrometer. SPE removes these matrix interferences. The inclusion of the heavy-isotope internal standard self-validates the extraction recovery; any loss of the analyte during SPE is proportionally mirrored by the internal standard, ensuring absolute quantitative accuracy.

Step 4: LC-MS/MS Quantification
  • Action: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.

G N1 1. Animal Dosing (IV / PO in Murine Models) N2 2. Serial Sampling (Plasma & CSF Microdialysis) N1->N2 N3 3. Sample Preparation (Protein Precipitation & SPE) N2->N3 N4 4. LC-MS/MS Quantification N3->N4 N6 Self-Validation: Internal Standard & Blank Matrix N3->N6 N5 5. Non-Compartmental PK Analysis N4->N5

Self-validating in vivo pharmacokinetic workflow for D-Tyr-Val quantification.

Quantitative Pharmacokinetic Parameters

The stereochemical substitution of L-Tyr to D-Tyr fundamentally alters the quantitative disposition of the peptide. The table below summarizes the comparative PK parameters derived from non-compartmental analysis (NCA).

Pharmacokinetic ParameterL-Tyr-L-Val (Reference)D-Tyr-Val (Modified)Causality / Mechanism
Half-life ( t1/2​ ) ~15 - 30 min> 120 minComplete resistance to N-terminal aminopeptidase degradation.
Clearance ( CL ) High (> 40 mL/min/kg)Low (< 15 mL/min/kg)Reduced enzymatic cleavage in hepatic and renal vascular beds.
Systemic Exposure ( AUC0−∞​ ) Baseline3x - 5x IncreaseSustained circulation due to evasion of first-pass peptide metabolism.
BBB Penetration ( Kp​ ) LowModerate to HighAddition of lipophilic moieties (e.g., -OBz) synergizes with D-amino stability to enhance transport.

References

  • Stefanucci, A., et al. (2021). In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands. Molecules, 26(16), 4767. URL:[Link]

  • Mains, R. E., Glembotski, C. C., & Eipper, B. A. (1984). Peptide alpha-amidation activity in mouse anterior pituitary AtT-20 cell granules: properties and secretion. Endocrinology, 114(5), 1522-1530. URL: [Link]

  • Emeson, R. B. (1984). Hypothalamic peptidyl-glycine alpha-amidating monooxygenase: preliminary characterization. The Journal of Neuroscience, 4(10), 2604-2613. URL:[Link]

  • International Atomic Energy Agency (IAEA). (2002). Optimization of synthesis and quality control procedures for the preparation of 18F and 123I labelled peptides. IAEA-TECDOC-1310. URL:[Link]

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Foundational

Computational Pipeline for the Design and Validation of D-Tyr-Val Scaffold Therapeutics: Molecular Docking and Dynamics Simulations

Executive Summary The dipeptide scaffold D-Tyrosine-Valine (D-Tyr-Val) has emerged as a highly versatile pharmacophore in computational drug discovery. The strategic incorporation of a D-amino acid confers profound resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide scaffold D-Tyrosine-Valine (D-Tyr-Val) has emerged as a highly versatile pharmacophore in computational drug discovery. The strategic incorporation of a D-amino acid confers profound resistance to endogenous proteolytic degradation, while the combination of an aromatic hydroxyl group (Tyrosine) and a branched aliphatic chain (Valine) provides a robust platform for target-specific functionalization. This technical guide provides an in-depth, self-validating computational methodology for modeling D-Tyr-Val derivatives, focusing on their application as Kappa Opioid Receptor (KOR) modulators and Peptidylglycine α -amidating monooxygenase (PAM) substrates.

The Pharmacological Relevance of the D-Tyr-Val Scaffold

In peptide-based drug design, the transition from in vitro affinity to in vivo efficacy is frequently derailed by poor pharmacokinetic stability. The D-Tyr-Val scaffold addresses this through stereochemical engineering:

  • Proteolytic Evasion: Endogenous aminopeptidases are stereoselective for L-amino acids. The N-terminal D-Tyrosine acts as a structural shield, drastically increasing the biological half-life of the peptide[1].

  • Pharmacophore Mapping: The phenolic ring of Tyrosine serves as a critical hydrogen-bond donor/acceptor and participates in π−π stacking with receptor aromatic pockets. Concurrently, Valine introduces a hydrophobic cluster that drives the entropy-favorable displacement of ordered water molecules within the binding site[1].

Primary Target Applications
  • Kappa Opioid Receptor (KOR) Modulators: KOR agonists are actively investigated for their potent antinociceptive (analgesic) effects devoid of the respiratory depression and addiction liabilities associated with Mu Opioid Receptors (MOR)[2]. D-Tyr-Val based tripeptides have been identified as highly selective KOR lead compounds[3].

  • PAM Enzyme Substrates: Peptidylglycine α -amidating monooxygenase (PAM) is a bifunctional enzyme critical for neuropeptide maturation[4]. The derivative D-Tyr-Val-Gly is a gold-standard substrate used in kinetic assays to study the monooxygenase (PHM) and lyase (PAL) catalytic mechanisms[5].

Pathway Substrate D-Tyr-Val-Gly (Substrate) PHM PHM Domain (O2, Ascorbate, Cu) Substrate->PHM Hydroxylation Intermediate D-Tyr-Val-α-OH-Gly (Intermediate) PHM->Intermediate PAL PAL Domain (Zn-dependent) Intermediate->PAL Dealkylation Product D-Tyr-Val-NH2 (Amidated Product) PAL->Product

Fig 1: Enzymatic amidation pathway of D-Tyr-Val-Gly by the bifunctional PAM enzyme.

Quantitative Docking Analysis: KOR Ligand Optimization

To optimize the D-Tyr-Val scaffold for KOR agonism, researchers utilize in silico virtual screening and molecular docking to predict binding poses. The N-terminal Tyrosine is essential for mimicking the endogenous opioid "message" domain, anchoring into the KOR binding pocket via a critical salt bridge with the Asp138 residue[3].

Elongation of the dipeptide's carboxy-terminal via the insertion of Valine or Tryptophan creates a hydrophobic cluster that intensifies interactions with the receptor pocket[3]. The table below summarizes the quantitative docking scores of optimized D-Tyr-Val tripeptides.

Table 1: Docking Scores of D-Tyr-Val Derivatives at the KOR Active Site
Peptide SequenceStructural Modification ApproachGlide Docking Score (kcal/mol)
D-Tyr-L-Val-L-Val-OBz L-Valine insertion at position 3-11.789
D-Tyr-L-Val-L-Trp-OBz L-Tryptophan insertion at position 3-11.582
D-Tyr-L-Val-L-Val-O-(3-Br)-OBz Meta-Bromine insertion on C-terminal aromatic ring-11.288

Data synthesized from in silico KOR ligand identification studies[3]. Lower (more negative) scores indicate stronger predicted binding affinity.

Self-Validating Protocol: Receptor-Ligand Molecular Docking

To ensure scientific integrity, docking simulations must not be treated as black-box operations. The following step-by-step methodology incorporates causality and built-in validation checkpoints.

Step 1: Ligand Preparation (3D Conformational Generation)

  • Action: Generate 3D conformers of D-Tyr-Val peptides using tools like LigPrep. Assign protonation states at physiological pH (7.4) using Epik.

  • Causality: 2D to 3D conversion resolves initial steric clashes. Correct protonation is non-negotiable; the N-terminal amine of D-Tyrosine must be protonated ( NH3+​ ) to form the requisite electrostatic salt bridge with Asp138 of the KOR target[3].

Step 2: Protein Preparation

  • Action: Import the target crystal structure (e.g., KOR PDB ID: 6B73). Strip crystallographic waters >3Å from the active site, add missing hydrogen atoms, and optimize the H-bond network.

  • Causality: Raw PDB files lack hydrogens and contain unresolved side chains. Proper assignment of tautomeric states (e.g., Histidine residues) is vital for accurate electrostatic scoring and preventing artificial steric repulsion.

Step 3: Grid Generation & Validation Checkpoint

  • Action: Define a 20×20×20 Å receptor grid centered on the active site.

  • Validation Checkpoint: Perform a redocking of the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid parameters and scoring algorithms are validated. Proceeding without this validation invalidates downstream screening.

Step 4: Docking Execution

  • Action: Execute Extra Precision (XP) docking.

  • Causality: XP scoring incorporates advanced penalty functions for desolvation and steric clashes, effectively filtering out false-positive poses that standard precision algorithms might incorrectly prioritize.

Molecular Dynamics (MD) Simulation & Thermodynamic Analysis

Static docking cannot account for induced-fit conformational changes or explicit solvent dynamics. To rigorously validate the stability of the D-Tyr-Val/Receptor complex, a 100 ns Molecular Dynamics (MD) simulation is required.

MD_Workflow Prep System Preparation Solvation (TIP3P) Ionization (0.15M NaCl) Min Min Prep->Min Eq1 NVT Equilibration Volume Constant Temperature 300K (V-rescale) Min->Eq1 Eq2 NPT Equilibration Pressure 1 Bar (Parrinello-Rahman) Density Stabilization Eq1->Eq2 Prod Production MD 100 ns Trajectory 2 fs Time Step Eq2->Prod

Fig 2: Step-by-step Molecular Dynamics (MD) equilibration and production workflow.

Step 1: System Solvation and Neutralization

  • Action: Place the docked complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize by adding Na+/Cl− ions to a physiological concentration of 0.15 M.

  • Causality: Explicit solvent models are required to accurately simulate the hydrophobic effects and dynamic hydrogen bonding networks that drive peptide-receptor interactions.

Step 2: Energy Minimization

  • Action: Execute 50,000 steps of steepest descent minimization until the maximum force is < 1000 kJ/mol/nm.

  • Causality: This step resolves high-energy steric overlaps (Van der Waals clashes) created during the artificial, randomized placement of solvent molecules around the complex.

Step 3: NVT and NPT Equilibration (Validation Checkpoint)

  • Action: Equilibrate for 1 ns under NVT (constant Volume/Temperature at 300K), followed by 1 ns under NPT (constant Pressure/Temperature at 1 bar). Apply position restraints to heavy protein atoms.

  • Causality: The NVT ensemble is executed prior to NPT to stabilize the system's kinetic energy without the disruptive volume fluctuations that occur if pressure coupling is applied to a highly energetic, newly solvated system.

  • Validation Checkpoint: Monitor temperature and density plots. The system is validated for the production run only when the density plateaus stably at ~1000 kg/m ³.

Step 4: Production Run and MM-PBSA Analysis

  • Action: Remove restraints and run a 100 ns production simulation. Extract trajectory snapshots every 100 ps to calculate absolute binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

  • Causality: MM-PBSA accounts for conformational entropy and continuum solvent polarization. It provides a highly accurate thermodynamic profile that correlates significantly better with experimental Ki​ values than static docking scores.

References

  • In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands. National Library of Medicine (PMC) / MDPI Molecules.

  • Hypothalamic peptidyl-glycine alpha-amidating monooxygenase: preliminary characterization. Journal of Neuroscience.

  • Substrate-Based Inhibitors of Peptidylglycine α -Amidating Monooxygenase (PAM) as Anti-Proliferative Drugs for Cancer. Digital Commons @ University of South Florida.

  • Discovery of κ Opioid Receptor (KOR)-Selective d-Tetrapeptides with Improved In Vivo Antinociceptive Effect after Peripheral Administration. ACS Medicinal Chemistry Letters.

  • Buy D-Tyr-val (EVT-12428201) - EvitaChem. EvitaChem Substance Database.

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Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Degradation Pathways of D-Tyr-Val Dipeptides Abstract This technical guide provides a comprehensive analysis of the enzymatic degradation pathways of the dipeptide D-Tyr-Val....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Enzymatic Degradation Pathways of D-Tyr-Val Dipeptides

Abstract

This technical guide provides a comprehensive analysis of the enzymatic degradation pathways of the dipeptide D-Tyr-Val. Peptides containing D-amino acids are of significant interest in drug development due to their inherent resistance to proteolysis by common mammalian enzymes. This guide elucidates the stereospecific constraints of key mammalian peptidases, particularly renal dipeptidase (DPEP1), which prevent the hydrolysis of dipeptides with an N-terminal D-amino acid like D-Tyr-Val. We further explore the potential for degradation via specialized microbial enzymes, namely D-aminopeptidases, which possess the unique ability to cleave the peptide bond at the N-terminus of a D-amino acid. Detailed experimental protocols for in vitro and ex vivo assessment of D-Tyr-Val stability are provided, alongside a discussion of the analytical techniques required for accurate quantification. The implications of these degradation pathways, or lack thereof, are discussed in the context of peptide-based drug design and the influence of the microbiome on the metabolism of such therapeutic agents.

Introduction: The Significance of D-Amino Acids in Modern Drug Design

The constituent amino acids of most naturally occurring peptides and proteins are exclusively in the L-configuration. Consequently, the vast majority of proteases and peptidases have evolved to recognize and cleave peptide bonds involving these L-amino acids. The incorporation of D-amino acids into peptide sequences represents a powerful strategy to enhance their therapeutic potential by increasing their resistance to enzymatic degradation.[1][2][3] This increased stability leads to a longer in vivo half-life, a critical attribute for many peptide-based drugs.[3][4]

The dipeptide D-Tyr-Val serves as an excellent model for investigating the metabolic fate of peptides containing an N-terminal D-amino acid. Understanding the specific enzymatic pathways that may or may not lead to its degradation is crucial for predicting its pharmacokinetic profile and for the rational design of more stable and effective peptide therapeutics. This guide will provide a detailed exploration of the enzymatic machinery relevant to the metabolism of D-Tyr-Val, with a focus on both mammalian and microbial systems.

The Landscape of Dipeptide Metabolism in Mammals

Following absorption, dipeptides in the bloodstream are primarily cleared and metabolized by the kidneys. The brush border of the proximal tubules is rich in peptidases that hydrolyze small peptides, facilitating the reabsorption of their constituent amino acids. A key enzyme in this process is Dipeptidase 1 (DPEP1), also known as renal dipeptidase.[5][6]

The Stereospecific Gatekeeper: Dipeptidase 1 (DPEP1)

DPEP1 is a zinc-metalloenzyme that plays a crucial role in the hydrolysis of a wide range of dipeptides.[5] However, its active site exhibits strict stereospecificity. While DPEP1 can accommodate and hydrolyze dipeptides containing a D-amino acid at the C-terminal position, it is unable to cleave dipeptides with an N-terminal D-amino acid.[5][7] This specificity is a critical determinant in the metabolic fate of D-Tyr-Val. The D-Tyrosine at the N-terminus sterically hinders the proper positioning of the peptide bond within the active site of DPEP1, preventing hydrolysis.

Enzymatic Degradation Pathways: A Tale of Two Kingdoms

The enzymatic degradation of D-Tyr-Val, or lack thereof, is a story of enzymatic specificity dictated by the origin of the peptidase.

Resistance in Mammalian Systems

As established, the N-terminal D-Tyrosine renders the D-Tyr-Val dipeptide resistant to hydrolysis by mammalian renal dipeptidase (DPEP1). Other common mammalian aminopeptidases also exhibit a strong preference for L-amino acids at the N-terminus, making them ineffective against D-Tyr-Val. This inherent resistance to mammalian peptidases is the primary reason for the expected metabolic stability of this dipeptide in vivo.

A Potential Microbial Avenue: D-Aminopeptidases

In contrast to mammalian enzymes, some microorganisms, particularly bacteria, have evolved enzymes capable of processing D-amino acids. Among these are D-aminopeptidases (EC 3.4.11.19) , a class of enzymes that specifically catalyze the cleavage of an N-terminal D-amino acid from a peptide.[8][9] The presence of D-aminopeptidase activity has been identified in various bacterial species. These enzymes are believed to play a role in the metabolism of D-amino acids derived from the bacterial cell wall (peptidoglycan) or the environment.

The existence of D-aminopeptidases suggests a potential, albeit localized, pathway for the degradation of D-Tyr-Val. For instance, if D-Tyr-Val were to come into contact with bacteria possessing this enzymatic activity, such as in the gut, it could be hydrolyzed into its constituent amino acids: D-Tyrosine and L-Valine.

Visualizing the Metabolic Crossroads

The following diagram illustrates the differential fate of D-Tyr-Val in mammalian versus microbial systems.

G cluster_mammalian Mammalian System cluster_microbial Microbial System (e.g., Gut Microbiome) DTyrVal_M D-Tyr-Val Dipeptide DPEP1 Renal Dipeptidase (DPEP1) & other Aminopeptidases DTyrVal_M->DPEP1 Encounter No_Hydrolysis No Hydrolysis (Metabolically Stable) DPEP1->No_Hydrolysis Stereospecific Rejection DTyrVal_B D-Tyr-Val Dipeptide D_Aminopeptidase D-Aminopeptidase DTyrVal_B->D_Aminopeptidase Encounter Degradation_Products Degradation Products: D-Tyrosine + L-Valine D_Aminopeptidase->Degradation_Products Hydrolysis

Caption: Differential metabolic pathways of D-Tyr-Val in mammalian vs. microbial systems.

Experimental Methodologies for Assessing D-Tyr-Val Degradation

To empirically determine the stability and potential degradation of D-Tyr-Val, a series of well-controlled in vitro and ex vivo experiments are necessary.

In Vitro Enzyme Assays

These assays utilize purified enzymes to assess their direct activity on the dipeptide substrate.

Protocol 4.1.1: Stability Assay with Purified Mammalian Renal Dipeptidase (DPEP1)

Objective: To confirm the resistance of D-Tyr-Val to hydrolysis by mammalian DPEP1.

Materials:

  • Purified recombinant human or porcine DPEP1

  • D-Tyr-Val dipeptide

  • Gly-L-Phe dipeptide (positive control substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of D-Tyr-Val and Gly-L-Phe in the reaction buffer.

  • In separate microcentrifuge tubes, add the dipeptide substrate to the reaction buffer to a final concentration of 1 mM.

  • Initiate the reaction by adding a predetermined amount of DPEP1 (e.g., 1 µg).

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated enzyme.

  • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the remaining dipeptide and the appearance of any degradation products.

Protocol 4.1.2: Degradation Assay with Bacterial D-Aminopeptidase

Objective: To determine if D-Tyr-Val is a substrate for bacterial D-aminopeptidase.

Materials:

  • Commercially available or purified bacterial D-aminopeptidase (e.g., from Bacillus sp.)

  • D-Tyr-Val dipeptide

  • D-Ala-p-nitroanilide (positive control chromogenic substrate, if applicable)

  • Reaction buffer (as recommended by the enzyme supplier, typically around pH 8.0)

  • Quenching solution (e.g., 10% TCA)

  • HPLC or LC-MS/MS system

Procedure:

  • Follow the same general procedure as in Protocol 4.1.1, substituting DPEP1 with D-aminopeptidase and using the appropriate reaction buffer.

  • If using a chromogenic substrate for a parallel positive control, monitor the change in absorbance at the appropriate wavelength.

  • Analyze the D-Tyr-Val reaction samples by HPLC or LC-MS/MS to quantify the disappearance of the parent dipeptide and the appearance of D-Tyrosine and L-Valine.

Ex Vivo Assay with Renal Brush Border Membrane Vesicles (BBMVs)

This assay provides a more physiologically relevant environment by using membrane preparations that contain a mixture of enzymes present in the kidney.

Protocol 4.2.1: D-Tyr-Val Stability in the Presence of BBMVs

Objective: To assess the stability of D-Tyr-Val in a simulated renal environment.

Materials:

  • Prepared renal brush border membrane vesicles (BBMVs) from a suitable animal model (e.g., rat, pig)

  • D-Tyr-Val dipeptide

  • Incubation buffer (e.g., 10 mM HEPES-Tris, pH 7.4, with 300 mM mannitol)

  • Quenching solution (e.g., ice-cold methanol)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a suspension of BBMVs in the incubation buffer.

  • Add D-Tyr-Val to the BBMV suspension to a final concentration of 1 mM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points, withdraw an aliquot and quench the reaction by adding it to ice-cold methanol.

  • Vortex and centrifuge to pellet the membrane vesicles and precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS for the quantification of D-Tyr-Val.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the enzymatic degradation of D-Tyr-Val.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate D-Tyr-Val Stock Solution Incubation Incubate at 37°C Substrate->Incubation Enzyme Enzyme Source (Purified Enzyme or BBMVs) Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Time_Points Sample at Time Points (0, 15, 30, 60 min...) Incubation->Time_Points Quench Quench Reaction (e.g., TCA, Methanol) Time_Points->Quench Centrifuge Centrifuge to Remove Protein/Membranes Quench->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS/MS Centrifuge->Analyze Data Quantify: - D-Tyr-Val - D-Tyr - L-Val Analyze->Data

Caption: General experimental workflow for assessing D-Tyr-Val degradation.

Analytical Techniques

Accurate and sensitive analytical methods are paramount for these studies.

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the dipeptide and its potential amino acid products. A reversed-phase C18 column is typically used with a UV detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it the gold standard for this type of analysis, especially for detecting low levels of degradation. Multiple Reaction Monitoring (MRM) can be used for precise quantification.

Table 1: Example Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
D-Tyr-Val3.5295.15182.08
D-Tyrosine2.1182.08136.08
L-Valine1.8118.0972.10

Note: These values are illustrative and must be optimized for the specific instrumentation and chromatographic conditions used.

Factors Influencing D-Tyr-Val Degradation

While D-Tyr-Val is generally stable, any potential degradation would be influenced by standard enzymatic factors:

  • Enzyme and Substrate Concentration: The rate of reaction, if any, will be dependent on the concentrations of both the enzyme and the dipeptide.

  • pH and Temperature: D-aminopeptidases typically have an optimal pH in the alkaline range, while mammalian peptidases function optimally at physiological pH.

  • Peptide Modifications: Chemical modifications to the dipeptide could potentially alter its susceptibility to enzymatic cleavage. For instance, N-terminal acetylation has been shown to enhance the degradation of some D-amino acid-containing peptides by certain proteases, although this is enzyme-specific.[2]

Implications for Drug Development

The high metabolic stability of dipeptides containing N-terminal D-amino acids like D-Tyr-Val has significant implications for the development of peptide-based therapeutics.

  • Enhanced In Vivo Half-Life: The primary advantage is a longer duration of action in the body, which can lead to less frequent dosing and improved patient compliance.

  • Oral Bioavailability: While peptide drugs generally have poor oral bioavailability, increased stability against gastrointestinal and first-pass metabolism is a prerequisite for developing orally administered peptide therapeutics.

  • The Role of the Microbiome: The potential for degradation by bacterial enzymes in the gut highlights the importance of considering the microbiome's impact on the metabolism of orally administered drugs containing D-amino acids. This could lead to variability in drug efficacy between individuals with different gut microbial compositions.

Conclusion

The enzymatic degradation pathway of the D-Tyr-Val dipeptide is characterized by a stark contrast between mammalian and microbial systems. In mammals, the stereospecificity of key peptidases, such as renal dipeptidase (DPEP1), confers a high degree of metabolic stability to D-Tyr-Val due to the presence of the N-terminal D-Tyrosine. This inherent resistance to degradation is a highly desirable feature in the design of peptide-based drugs. However, the existence of D-aminopeptidases in the microbial world presents a potential, albeit likely localized, pathway for the hydrolysis of this dipeptide. A thorough understanding of these distinct metabolic fates is essential for researchers and drug development professionals working to harness the therapeutic potential of D-amino acid-containing peptides.

References

  • Bompard-Gilles, C., et al. (2005). D-stereospecific aminopeptidase. Wikipedia. [Link]

  • Braunstein, A., & Shai, Y. (2004). Novel nonhemolytic dl-amino acid AMPs. Canadian Science Publishing. [Link]

  • Champney, W. S., & Jensen, R. A. (1969). D-amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. [Link]

  • Healy, J. B., et al. (1998). D-amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. [Link]

  • Yamada, R., & Kera, Y. (1998). D-amino acid hydrolysing enzymes. PubMed. [Link]

  • N-terminal analysis of a dipeptide. Unilever. [Link]

  • Fujii, N., & Saito, T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC. [Link]

  • Takahashi, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]

  • Leiman, S. A., et al. (2013). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. [Link]

  • A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. ACS Publications. [Link]

  • Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI. [Link]

  • Aminopeptidase. Wikipedia. [Link]

  • Possible mechanism of acid hydrolysis of dipeptides. ResearchGate. [Link]

  • Specificity and inhibition studies of human renal dipeptidase. PubMed. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

  • Transpeptidase-Mediated Incorporation of d-Amino Acids into Bacterial Peptidoglycan. ACS Publications. [Link]

  • Dipeptidase 1. Wikipedia. [Link]

  • Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury. PMC. [Link]

  • Association of urinary dipeptidyl peptidase 4 activity with clinical outcomes in people with chronic kidney disease. PMC. [Link]

  • Identification of Urinary Dipeptidase as the Released Form of Renal Dipeptidase. PubMed. [Link]

Sources

Foundational

in vitro biological activity of D-Tyr-val derivatives

In Vitro Biological Activity of D-Tyr-Val Derivatives: From Enzymatic Probes to Opioid Receptor Modulators Executive Summary In the landscape of modern biochemistry and drug discovery, the dipeptide motif D-Tyrosine-Vali...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity of D-Tyr-Val Derivatives: From Enzymatic Probes to Opioid Receptor Modulators

Executive Summary

In the landscape of modern biochemistry and drug discovery, the dipeptide motif D-Tyrosine-Valine (D-Tyr-Val) serves as a critical structural scaffold. Rather than functioning as a singular therapeutic entity, D-Tyr-Val derivatives exhibit profound in vitro biological activity across two distinct, highly specialized domains:

  • Enzymatic Probing: Glycine-extended derivatives (e.g., D-Tyr-Val-Gly) act as the gold-standard synthetic substrates for characterizing Peptidylglycine α-Amidating Monooxygenase (PAM), a bifunctional enzyme complex essential for neuropeptide biosynthesis.

  • Neuropharmacology: Hydrophobically extended tripeptides (e.g., D-Tyr-Val-Val-OBz) serve as computationally optimized, highly selective ligands for the Kappa Opioid Receptor (KOR), offering a pathway to novel analgesics devoid of traditional morphinic side effects.

This whitepaper provides an in-depth technical analysis of the mechanistic paradigms, structural-activity relationships (SAR), and self-validating in vitro methodologies associated with D-Tyr-Val derivatives.

Paradigm I: D-Tyr-Val-Gly as a Molecular Probe for PAM Activity

Mechanistic Causality

Many endocrine and neurological peptides (e.g., oxytocin, vasopressin, substance P) require a C-terminal α-amide group for receptor binding and biological stability. This post-translational modification is catalyzed by PAM. The synthetic peptide D-Tyr-Val-Gly was rationally designed as an in vitro reporter substrate for this activity 1.

The structural choices behind this specific sequence are highly deliberate:

  • The D-Tyrosine Isomer: Crude tissue homogenates (e.g., from the hypothalamus or pituitary) are rich in endogenous L-aminopeptidases. Utilizing the D-enantiomer of tyrosine confers absolute resistance to N-terminal proteolytic degradation during prolonged in vitro incubations, ensuring that any substrate conversion is strictly due to C-terminal amidation 1. Furthermore, the phenolic ring of tyrosine allows for easy radioiodination ( 125 I) or chromophore tagging (e.g., Trinitrophenyl, TNP) for high-sensitivity detection 2.

  • The C-Terminal Glycine: Acts as the obligate nitrogen donor. The PAM complex first hydroxylates the α-carbon of glycine (via the PHM domain) and subsequently cleaves the N-C bond (via the PGL domain), releasing glyoxylate and leaving the nitrogen attached to the valine residue to form D-Tyr-Val-NH 2​ [[3]]().

PAM_Pathway Substrate D-Tyr-Val-Gly (Precursor) PHM PHM Domain (+ Cu2+, Ascorbate, O2) Substrate->PHM Intermediate D-Tyr-Val-α-hydroxy-Gly (Intermediate) PHM->Intermediate PGL PGL Domain Intermediate->PGL Product D-Tyr-Val-NH2 (Amidated Product) PGL->Product Byproduct Glyoxylate PGL->Byproduct

Enzymatic conversion of D-Tyr-Val-Gly to D-Tyr-Val-NH2 via the PAM bifunctional complex.

Self-Validating Protocol: In Vitro PAM Activity Assay

To establish a trustworthy, self-validating system, the assay must account for the unique cofactor dependencies of the PHM domain (Cu 2+ , ascorbate, and molecular oxygen) while controlling for reactive oxygen species (ROS) generation.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or procure TNP-D-Tyr-Val-Gly. The Trinitrophenyl (TNP) tag allows for direct UV detection at 344 nm, bypassing the regulatory hurdles of 125 I radiometric assays 3.

  • Reaction Matrix: In a 1.5 mL microcentrifuge tube, combine 100 mM MES-Na buffer (pH 6.5), 4.5 mM L-ascorbate, and 4 μM CuSO 4​ .

  • ROS Neutralization (Critical Step): Add 1 mg/mL catalase to the matrix. Causality: The combination of ascorbate and Cu 2+ rapidly generates hydrogen peroxide ( H2​O2​ ) in vitro, which will oxidatively denature the PAM enzyme. Catalase neutralizes this threat, ensuring linear reaction kinetics 2.

  • Enzyme Introduction & Incubation: Introduce the biological sample (e.g., endothelial cell conditioned medium or tissue homogenate) and 60 μM TNP-D-Tyr-Val-Gly. Incubate at 37°C for 1–4 hours.

  • Validation Controls:

    • Negative Control: A parallel reaction containing a boiled enzyme sample (5 mins at 95°C) to establish the baseline of non-enzymatic substrate degradation.

    • Specificity Control: A parallel reaction containing 1 mM EDTA to chelate Cu 2+ , which should yield zero product formation, proving PHM dependency.

  • Termination & HPLC Analysis: Quench the reaction with 1% trifluoroacetic acid (TFA). Inject the supernatant onto a C8 reversed-phase HPLC column. The product (TNP-D-Tyr-Val-NH 2​ ) will elute distinctly from the precursor, allowing for precise peak-height quantification.

Paradigm II: D-Tyr-Val Derivatives as Kappa Opioid Receptor (KOR) Ligands

Structural-Activity Relationship (SAR)

While MOR (Mu Opioid Receptor) agonists like morphine are powerful analgesics, they carry severe addiction liabilities. KOR agonists offer an alternative analgesic pathway. Through extensive in silico screening, the dipeptide H-D-Tyr-Val-NH 2​ (ZINC71788314)—ironically, the exact product of the PAM enzymatic reaction—was identified as a high-affinity lead compound for KOR 4.

The biological activity of this scaffold is driven by precise spatial geometry:

  • The N-terminal D-Tyrosine: The phenolic hydroxyl group of D-Tyr acts as a highly specific pharmacophore, establishing a critical water-bridged hydrogen bond with the Asp138 and His291 residues deep within the KOR orthosteric binding pocket 4.

  • Hydrophobic Extension: To optimize the docking score, the sequence was synthetically extended to tripeptides like D-Tyr-Val-Val-OBz. The addition of the benzyl ester (OBz) creates a robust hydrophobic cluster that engages in π−π stacking interactions with Tyr139 and Trp287 of the receptor, significantly increasing binding stability 4.

KOR_Workflow InSilico In Silico Screening (Identification of H-D-Tyr-Val-NH2) Synthesis Solid/Solution Phase Synthesis (e.g., TFA·NH2-D-Tyr-Val-Val-OBz) InSilico->Synthesis Binding Radioligand Binding Assay ([3H]U69,593 Displacement on CHO-KOR) Synthesis->Binding Functional Functional Assay ([35S]GTPγS Activation) Binding->Functional

Step-by-step workflow for the discovery and in vitro validation of D-Tyr-Val KOR ligands.

Self-Validating Protocol: In Vitro KOR Binding Assay

To prove the efficacy of synthesized D-Tyr-Val derivatives, a competitive radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human KOR. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, incubate 50 μg of membrane protein with 1 nM of the highly selective KOR radioligand [ 3 H]U69,593.

  • Competitive Displacement: Introduce the synthesized D-Tyr-Val derivative (e.g., D-Tyr-Val-Val-OBz) at varying logarithmic concentrations (10 −10 to 10 −5 M).

  • Validation Controls:

    • Total Binding (TB): Wells containing only the radioligand and membrane (no competitor).

    • Non-Specific Binding (NSB): Wells containing the radioligand, membrane, and a massive excess (10 μM) of unlabeled Naloxone. Causality: This ensures that the measured radioactivity is strictly due to specific KOR binding, not lipophilic trapping in the membrane.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity to calculate the IC 50​ and K i​ values.

Quantitative Data Summaries

To provide a clear comparative landscape, the in vitro parameters for D-Tyr-Val derivatives across both biological applications are summarized below.

Table 1: Kinetic Parameters of PAM using D-Tyr-Val-Gly Substrates | Substrate Variant | Assay Condition | K m​ (μM) | Relative V max​ | Source | | :--- | :--- | :--- | :--- | :--- | | D-Tyr-Val-Gly | Basal Ascorbate / No Cu 2+ | ~15.0 | Low | 1 | | D-Tyr-Val-Gly | + 0.5 mM Ascorbate | Increases | Increases | 1 | | TNP-D-Tyr-Val-Gly | + 4.5 mM Ascorbate, 4 μM Cu 2+ | ~8.2 | Optimal | 2 |

Table 2: KOR Binding Affinities of D-Tyr-Val Tripeptides

Compound Docking Score Key Receptor Interactions Biological Target Source

| H-D-Tyr-Val-NH 2​ | -8.592 | Asp138 (H-bond) | KOR (Lead) | 4 | | D-Tyr-Val-Val-OBz | High | Asp138, Tyr139, Trp287 | KOR (Optimized) | 4 | | D-Tyr-Val-Trp-OBz | High | Asp138, Hydrophobic Pocket | KOR (Optimized) | 4 |

Conclusion

The D-Tyr-Val sequence is a highly versatile biochemical tool. By simply altering its C-terminal extension, researchers can pivot from probing the intricate kinetics of neuroendocrine peptide amidation (via D-Tyr-Val-Gly) to exploring the frontiers of non-addictive opioid pharmacology (via D-Tyr-Val-Val-OBz). Understanding the causality behind these structural modifications is paramount for any drug development professional seeking to leverage this scaffold in vitro.

References

  • HYPOTHALAMIC PEPTIDYL-GLYCINE α-AMIDATING MONOOXYGENASE: PRELIMINARY CHARACTERIZATION Journal of Neuroscience[Link]

  • Amidative peptide processing and vascular function American Physiological Society Journal [Link]

  • In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands MDPI (Molecules) [Link]

  • Pyruvate-extended Amino Acid Derivatives as Highly Potent Inhibitors of Carboxyl-terminal Peptide Amidation Journal of Biological Chemistry / DOI [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Purification of the Dipeptide D-Tyr-Val via Reversed-Phase Liquid Chromatography

Introduction & Mechanistic Principles Reversed-phase high-performance liquid chromatography (RP-HPLC) has been the dominating method for peptide purification since the late 1970s, driven by its high-efficiency separation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Reversed-phase high-performance liquid chromatography (RP-HPLC) has been the dominating method for peptide purification since the late 1970s, driven by its high-efficiency separation capabilities and compatibility with volatile buffer systems[1]. The dipeptide D-Tyr-Val (D-Tyrosyl-L-valine or D-Tyrosyl-D-valine) is a highly specific synthetic molecule, frequently utilized as a precursor in peptidylglycine alpha-amidating monooxygenase (PAM) assays or as a structural scaffold for opioid receptor ligands[2].

Purifying a dipeptide presents unique chromatographic challenges. Unlike large proteins that elute via an "on/off" adsorption mechanism, small peptides (molecular weight < 3 kDa) like D-Tyr-Val interact with the stationary phase through a continuous partitioning mechanism[3]. This continuous partitioning is highly sensitive to subtle structural variations, allowing RP-HPLC to resolve closely related product impurities, such as missing sequences, free coupling agents, and diastereomers[1].

Mechanism Crude Crude Synthesized Mixture Column C18 Stationary Phase (100 Å) Crude->Column Load (Aqueous) Early Isocratic Wash (2% ACN) Salts & Free Amino Acids Column->Early Weak Binding Target Target Elution (15-20% ACN) D-Tyr-Val Dipeptide Column->Target Optimal Binding Late Late Elution (>25% ACN) Diastereomers & Protected Precursors Column->Late Strong Binding

Fig 2: Elution cascade separating D-Tyr-Val from synthesis impurities on a C18 column.

Chromatographic Strategy & Causality

To design a self-validating purification protocol, every experimental parameter must be grounded in molecular causality:

  • Stationary Phase Selection: For a dipeptide (MW ~280 Da), maximizing the surface area of interaction is critical. A C18 bonded phase is strictly required over C8 or C4 to provide maximum hydrophobic retention for this relatively polar molecule. Furthermore, a small pore size (100–120 Å) is optimal for peptides under 5 kDa, as larger pores (e.g., 300 Å) drastically reduce the available surface area, leading to poor retention and peak broadening[3].

  • Mobile Phase & Ion Pairing: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) in both Water (Solvent A) and Acetonitrile (Solvent B). TFA serves a dual purpose: it lowers the pH to ~2.0, protonating the C-terminal carboxylate of the valine residue to neutralize its charge, and it acts as an ion-pairing agent that binds to the basic N-terminus. This masks the peptide's polarity, dramatically increasing its overall hydrophobicity and ensuring robust retention on the C18 column.

  • Diastereomeric Resolution: While enantiomers require chiral stationary phases, diastereomeric impurities (e.g., D-Tyr-L-Val vs. L-Tyr-L-Val) possess distinct three-dimensional conformations. This structural divergence alters their hydrophobic contact area with the achiral C18 alkyl chains, allowing baseline resolution via a precisely controlled shallow gradient[4].

  • Dual-Wavelength Detection: Peptide bonds absorb strongly at 214–215 nm, which is the standard detection wavelength for short peptides lacking aromatic residues. However, because D-Tyr-Val contains a Tyrosine residue, dual-wavelength monitoring at 214 nm (peptide backbone) and 280 nm (phenolic ring) is employed. This provides a real-time purity check: an impurity absorbing at 214 nm but lacking a 280 nm signal is immediately identified as a non-tyrosine-containing truncation (e.g., free Valine).

Self-Validating Experimental Protocol

This protocol is designed for preparative-scale purification (e.g., 10–50 mg of crude peptide) using a semi-preparative C18 column (10 mm × 250 mm, 5 µm, 100 Å).

Step 1: System and Mobile Phase Preparation
  • Prepare Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

  • Prepare Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Purge system lines and run a blank gradient to condition the column.

  • Validation Checkpoint: A stable baseline at 214 nm with < 0.005 AU drift per minute during the blank run confirms complete column equilibration and high solvent purity. Ghost peaks indicate contaminated TFA or water.

Step 2: Sample Preparation
  • Dissolve the crude D-Tyr-Val peptide in 5% Solvent B / 95% Solvent A to a concentration of 10 mg/mL.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint: The sample must be completely clear. Injecting particulates or precipitated peptide will cause immediate column overpressure and ruin the stationary phase bed.

Step 3: Sample Injection and Isocratic Hold
  • Inject the sample onto the column at a flow rate of 4.0 mL/min.

  • Hold at 2% Solvent B for 5 minutes.

  • Validation Checkpoint: Monitor the void volume (t0) peak. A massive peak at 214 nm with no 280 nm absorbance confirms the successful wash-through of synthesis salts and highly polar non-target byproducts.

Step 4: Gradient Elution and Fractionation
  • Initiate a shallow gradient from 2% B to 25% B over 20 minutes (slope = 1.15% B/min).

  • Collect fractions based on threshold UV absorbance at 280 nm to ensure only Tyrosine-containing species are collected.

  • Validation Checkpoint (Peak Purity): Calculate the UV ratio (Area 214 / Area 280) across the eluting target peak. A constant ratio across the leading edge, apex, and tailing edge of the peak mathematically validates that the fraction is free of co-eluting impurities[5].

Step 5: Lyophilization
  • Pool the pure fractions and freeze at -80°C.

  • Lyophilize for 24–48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure D-Tyr-Val TFA salt.

Workflow A 1. Sample Prep (Filter & Dilute) B 2. Equilibration (0.1% TFA/H2O) A->B C 3. Injection (Hydrophobic Bind) B->C D 4. Gradient Elute (Increase ACN) C->D E 5. Fractionation (UV 214/280 nm) D->E

Fig 1: End-to-end RP-HPLC purification workflow for the D-Tyr-Val dipeptide.

Data Presentation & Optimization Parameters

Table 1: Optimized Gradient Elution Profile (Semi-Preparative Scale)

Time (min)Flow Rate (mL/min)% Solvent A (Water + TFA)% Solvent B (ACN + TFA)Chromatographic Purpose
0.04.0982Isocratic loading and salt wash
5.04.0982End of isocratic hold
25.04.07525Shallow gradient for diastereomer resolution
26.04.01090Column wash (elute highly retained organics)
31.04.01090End of column wash
32.04.0982Return to initial conditions
40.04.0982Re-equilibration complete

Table 2: Critical Quality Attributes (CQAs) & Troubleshooting

Observation / IssueMechanistic CauseCorrective Action
Broad, tailing target peak Insufficient ion-pairing; exposed silanol groups on the silica interacting with the N-terminus.Ensure TFA concentration is exactly 0.1% v/v. Consider switching to a fully end-capped C18 column.
Co-elution of L-Tyr-Val Gradient slope is too steep, overpowering the subtle hydrophobic differences of the diastereomers.Decrease the gradient slope to 0.5% B/min between 10% and 20% B.
Fluctuating baseline at 214 nm Impure solvents or unequal TFA concentration between Solvent A and Solvent B.Use LC-MS grade solvents. Add 0.08% TFA to Solvent B and 0.1% to Solvent A to balance baseline drift.
Target peak elutes in void volume Peptide is too polar to partition into the C18 phase under current conditions.Verify pH < 2.5. If retention fails, switch to an AQ-type (polar-embedded) C18 column.

Sources

Application

Application Note: Stereospecific LC-MS/MS Analysis and Chiral Resolution of the Dipeptide D-Tyr-Val

Executive Summary The dipeptide D-Tyr-Val (D-Tyrosyl-Valine) and its derivatives serve as critical analytical targets in two distinct but equally vital areas of drug development: the quality control of cyclic peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide D-Tyr-Val (D-Tyrosyl-Valine) and its derivatives serve as critical analytical targets in two distinct but equally vital areas of drug development: the quality control of cyclic peptidomimetics and the functional assaying of neuropeptide-modifying enzymes. Because enantiomeric and diastereomeric peptide impurities can drastically alter pharmacokinetics and receptor binding, absolute stereochemical confirmation is a regulatory necessity.

This application note provides a comprehensive, self-validating LC-MS/MS methodology for the targeted quantitation of intact D-Tyr-Val species, as well as the absolute chiral resolution of its constituent amino acids using LC-MS-enhanced Marfey’s analysis.

The Mechanistic Context: Why D-Tyr-Val?

To design an effective analytical method, one must first understand the biological and chemical mechanisms that dictate the peptide's behavior.

Enzymatic Amidation Assays

Many endogenous neuropeptides require C-terminal amidation for biological activity. This two-step process is driven by the bifunctional enzyme system: peptidylglycine α-amidating monooxygenase (PAM) and peptidylamidoglycolate lyase (PGL)[1]([Link]). Researchers heavily utilize the synthetic substrate D-Tyr-Val-Gly to assay these enzymes. PAM utilizes molecular oxygen ( O2​ ), ascorbate, and Cu2+ to catalyze the stereospecific hydroxylation of the glycine α-carbon, proving that the reaction is a true monooxygenation[2]([Link]). Subsequently, PGL cleaves this intermediate to yield the amidated product, D-Tyr-Val-NH₂ , and glyoxylate.

AmidationPathway Sub D-Tyr-Val-Gly (Glycine-Extended Precursor) Enz1 PAM (Monooxygenase) Requires: O2, Ascorbate, Cu2+ Sub->Enz1 Int D-Tyr-Val-α-hydroxy-Gly (Carbinolamide Intermediate) Enz2 PGL (Lyase) Int->Enz2 Prod D-Tyr-Val-NH2 (Amidated Product) Enz1->Int Enz2->Prod

Two-step enzymatic amidation of D-Tyr-Val-Gly by PAM and PGL enzymes.

The Epimerization Dilemma in Peptide Synthesis

In synthetic chemistry, D-Tyr-Val is a frequent structural motif in cyclic peptides, such as the antimicrobial Thermoactinoamide A. During solid-phase peptide synthesis (SPPS) or head-to-tail cyclization using coupling reagents like PyBOP, the C-terminal amino acid undergoes activation. This activation can inadvertently lead to the formation of an oxazolone intermediate. The proton at the chiral α-carbon of the oxazolone is highly acidic; abstraction by a base (e.g., DIEA) leads to rapid racemization or epimerization[3]([Link]). Standard LC-MS cannot distinguish these isobaric epimers, necessitating advanced chiral derivatization.

Analytical Strategy: LC-MS-Enhanced Marfey's Analysis

Enantiomers (e.g., D-Tyr vs. L-Tyr) possess identical physicochemical properties in an achiral environment. To resolve them on a standard C18 reversed-phase column, we must convert them into diastereomers.

The Causality of Derivatization: By hydrolyzing the peptide and reacting the free amino acids with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ), we covalently attach a chiral tag. The resulting diastereomers (L-FDAA-D-Tyr vs. L-FDAA-L-Tyr) exhibit distinct 3D spatial arrangements, altering their hydrophobic interactions with the C18 stationary phase and resulting in baseline chromatographic resolution[3]([Link]).

MarfeysWorkflow A Peptide Sample (Contains D-Tyr-Val) B Acid Hydrolysis (6N HCl, 120°C, 18h) A->B C Marfey's Derivatization (L-FDAA + TEA, 50°C) B->C D RP-HPLC Separation (Diastereomer Resolution) C->D E ESI-MS/MS (Extracted Ion Chromatogram) D->E

Workflow for LC-MS-enhanced Marfey's analysis to determine peptide chirality.

Experimental Protocols

Protocol A: Targeted Quantitation of Intact D-Tyr-Val Species

Purpose: High-throughput monitoring of enzymatic amidation assays or pharmacokinetic clearance.

  • Sample Preparation :

    • Quench the 50 µL enzymatic reaction (containing D-Tyr-Val-Gly and D-Tyr-Val-NH₂) by adding 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Self-Validation Step : Spike in 10 µL of stable-isotope labeled internal standard ( 13C9​ , 15N -D-Tyr-Val) to correct for matrix suppression.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

  • Chromatography :

    • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% FA in LC-MS grade H2​O .

    • Mobile Phase B : 0.1% FA in LC-MS grade ACN.

    • Flow Rate : 0.4 mL/min.

  • Mass Spectrometry :

    • Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Protocol B: Chiral Resolution via Marfey’s Derivatization

Purpose: Absolute stereochemical confirmation of D-Tyr and L-Val residues to detect synthesis epimerization.

  • Acid Hydrolysis :

    • Transfer 50 µg of the synthesized peptide into a glass hydrolysis vial.

    • Add 200 µL of 6 N HCl/Acetic Acid (1:1 v/v). Seal under a nitrogen stream to prevent oxidative degradation of Tyrosine.

    • Heat at 120°C for 18 hours. Remove residual HCl fumes under a gentle N2​ stream[3]([Link]).

  • Derivatization :

    • Dissolve the hydrolysate in 100 µL of Triethylamine (TEA)/Acetone (2:3 v/v) to buffer the pH.

    • Add 100 µL of 1% L-FDAA in ACN/Acetone (1:2 v/v).

    • Incubate at 50°C for 2 hours.

    • Self-Validation Step (The D-FDAA Cross-Check) : In a parallel vial, derivatize an identical aliquot using D-FDAA . If a peak is truly D-Tyr, its retention time with L-FDAA will perfectly match the retention time of L-Tyr derivatized with D-FDAA. This thermodynamic symmetry proves the peak is not a matrix artifact[3]([Link]).

  • Analysis :

    • Dry the mixture and reconstitute in 200 µL Methanol. Analyze via High-Resolution LC-MS (e.g., Orbitrap) extracting the specific m/z of the FDAA-amino acid adducts.

Data Presentation & Parameters

Table 1: MRM Transitions for Intact Peptide Quantitation (Protocol A)

Note: Collision energies must be optimized per instrument. Values below are representative for a Thermo TSQ system.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Target Fragment
D-Tyr-Val-Gly 338.17136.122Tyrosine Immonium
D-Tyr-Val-NH₂ 280.16117.118Valine residue
D-Tyr-Val (Free) 281.15136.120Tyrosine Immonium
Heavy IS 291.18142.120Heavy Tyr Immonium
Table 2: High-Resolution MS Parameters for Marfey's Derivatives (Protocol B)

Data utilized for Extracted Ion Chromatograms (EIC) with a 5 ppm mass tolerance.

Derivatized Amino AcidChemical Formula ( [M+H]+ )Exact Mass (m/z)Expected Elution Order (C18)
L-FDAA-L-Tyr C18​H19​N5​O8​ 434.13061 (Earliest)
L-FDAA-D-Tyr C18​H19​N5​O8​ 434.13062
L-FDAA-L-Val C14​H19​N5​O7​ 370.13573
L-FDAA-D-Val C14​H19​N5​O7​ 370.13574 (Latest)

System Suitability & Self-Validation Criteria

To guarantee the trustworthiness of the data, the analytical run is only considered valid if it passes the following systemic checks:

  • Baseline Resolution (Rs > 1.5) : A system suitability sample containing a racemic mixture of L-FDAA-L-Tyr and L-FDAA-D-Tyr must be injected before the batch. The chromatographic resolution ( Rs​ ) between the two diastereomeric peaks must exceed 1.5. If co-elution occurs, the C18 column chemistry is failing to interact with the spatial differences of the diastereomers, and the column must be replaced.

  • Mass Balance in Amidation : For Protocol A, the molar decrease in the D-Tyr-Val-Gly precursor must equal the molar sum of the intermediate (D-Tyr-Val-α-hydroxy-Gly) and the final product (D-Tyr-Val-NH₂). A deviation >10% indicates non-specific peptide degradation or ion suppression in the MS source.

  • Isotopic Fidelity : The heavy internal standard must maintain a consistent peak area across all samples (RSD < 15%).

References

  • Amidative peptide processing and vascular function American Physiological Society Journal[Link]

  • The source of the oxygen atom in the alpha-hydroxyglycine intermediate of the peptidylglycine alpha-amidating reaction PubMed (National Institutes of Health)[Link]

  • When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A Journal of Natural Products - ACS Publications[Link]

Sources

Method

formulating D-Tyr-val for targeted drug delivery systems

Application Note: Formulation and Conjugation of D-Tyr-Val Motifs in Targeted Drug Delivery Systems Executive Summary & Mechanistic Rationale In the landscape of targeted drug delivery, the D-Tyrosine-Valine (D-Tyr-Val)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Conjugation of D-Tyr-Val Motifs in Targeted Drug Delivery Systems

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug delivery, the D-Tyrosine-Valine (D-Tyr-Val) motif is most critically deployed as the structural linchpin in the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Tyr-Val-), commonly abbreviated as c(RGDyV) . While short Tyr-Val containing peptides (e.g., Val-Tyr-Val) are emerging as self-assembling hydrogel carriers for sustained release[1], the c(RGDyV) framework remains the gold standard for actively targeting αv​β3​ integrins, which are heavily overexpressed on tumor neovasculature and various cancer cells[2].

The Causality of the D-Tyr-Val Selection: Designing a self-validating targeting system requires precise molecular geometry and extreme physiological stability. The selection of D-Tyr-Val is not arbitrary; it solves two fundamental pharmacokinetic challenges:

  • D-Tyrosine (y): The D-amino acid configuration provides absolute steric hindrance against endogenous blood aminopeptidases, preventing premature degradation in systemic circulation. Furthermore, the phenol ring of Tyrosine provides a highly reactive, accessible site for electrophilic radioiodination (e.g., 125 I, 131 I) or bioconjugation (via NHS-esters or click chemistry) without disrupting the active RGD pharmacophore[2][3].

  • Valine (V): Valine acts as a rigid hydrophobic anchor. Within the cyclic constraint, the bulky isopropyl side chain of Valine restricts the conformational flexibility of the peptide backbone. This forces the Arginine and Aspartic Acid side chains into an extended geometry that perfectly matches the 14 Å distance required to bridge the αv​ and β3​ subunits of the integrin receptor, achieving low-nanomolar binding affinity[3].

Quantitative Binding and Biodistribution Data

The substitution of standard amino acids with the D-Tyr-Val motif fundamentally alters the pharmacokinetic profile of the delivery system. Table 1 summarizes the comparative advantages of the c(RGDyV) formulation.

Table 1: Pharmacokinetic & Binding Profiles of RGD-based Delivery Motifs

Targeting MotifReceptor Affinity (IC 50​ )Tumor Uptake (10 min p.i.)Primary Clearance RouteKey Formulation Advantage
Linear RGD > 100 nM< 0.5 %ID/gRenal (Rapid)Easy to synthesize, but highly unstable in vivo.
c(RGDfV) ~2.0 nM~1.5 %ID/gHepatobiliaryHigh affinity, but lacks a facile conjugation site.
c(RGDyV) ~2.0 nM 3.50 ± 0.49 %ID/g Hepatobiliary Optimal for radioiodination and nanocarrier tethering [2][4].
Gluco-c(RGDyV) ~2.5 nM> 4.0 %ID/gRenal (Shifted)Glycosylation masks lipophilicity, reducing liver uptake[3][5].

Note: %ID/g = Percentage of Injected Dose per gram of tissue (Osteosarcoma xenograft models).

Experimental Protocols: Formulation & Conjugation

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating steps to prevent the degradation of the D-Tyr-Val motif during formulation.

Protocol A: Radioiodination of c(RGDyV) via the Solid-Phase Iodogen Method

Causality Note: Soluble oxidants like Chloramine-T can over-oxidize sensitive peptide residues or cause backbone cleavage. We utilize the solid-phase Iodogen method because the oxidation of iodide to reactive iodine ( I+ ) occurs strictly at the solid-liquid interface, preserving the structural integrity of the targeted peptide[2].

  • Preparation of the Reaction Vessel: Coat a glass microcentrifuge tube with 100 µg of Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) dissolved in dichloromethane. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, solid film.

  • Peptide Addition: Add 50 µg of c(RGDyV) dissolved in 50 µL of 0.1 M phosphate buffer (pH 7.4) to the Iodogen-coated tube.

  • Radiolabeling: Add 1-2 mCi of carrier-free Na 125 I (in dilute NaOH) to the reaction mixture. Incubate at room temperature for exactly 15 minutes with gentle swirling.

  • Reaction Quenching: Terminate the reaction by transferring the liquid mixture to a clean tube containing 100 µL of 0.1% trifluoroacetic acid (TFA) in water, leaving the solid Iodogen behind.

  • Purification: Purify the 125 I-c(RGDyV) using analytical RP-HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA. Collect the radioactive peak corresponding to the mono-iodinated peptide.

Protocol B: Formulation of c(RGDyV)-Targeted PEGylated Liposomes via Post-Insertion

Causality Note: If the DSPE-PEG-c(RGDyV) conjugate is included in the initial lipid film, 50% of the targeting ligands will be trapped in the inner aqueous core, and the peptide will be subjected to harsh extrusion shear forces. The "post-insertion" (transfer) method ensures 100% of the D-Tyr-Val motifs are displayed on the outer leaflet for receptor engagement[5].

  • Base Liposome Preparation: Prepare plain PEGylated liposomes (HSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) via thin-film hydration followed by sequential extrusion through 100 nm polycarbonate membranes.

  • Micelle Formation: Dissolve DSPE-PEG2000-c(RGDyV) in an aqueous buffer (pH 7.4) above its critical micelle concentration (CMC) to form peptide-functionalized micelles.

  • Post-Insertion: Mix the pre-formed liposomes with the DSPE-PEG2000-c(RGDyV) micelles at a ratio of 1 mol% targeted lipid to total lipid.

  • Thermodynamic Transfer: Incubate the mixture at 60°C for 1 hour. Mechanism: At this temperature (above the phase transition temperature of HSPC), the liposomal membrane becomes fluid, allowing the hydrophobic DSPE tails of the targeted micelles to thermodynamically partition into the outer leaflet of the liposomes.

  • Validation: Quench the reaction in an ice bath. Verify liposome size via Dynamic Light Scattering (DLS) (target: ~110 nm) and confirm peptide insertion via a BCA protein assay on the purified liposome fraction.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which the D-Tyr-Val motif drives the intracellular delivery of nanocarrier payloads via integrin-mediated endocytosis.

G Lipo c(RGDyV)-Targeted Nanocarrier Integrin αvβ3 Integrin (Tumor Endothelium) Lipo->Integrin High Affinity (IC50 < 2 nM) Binding Receptor Binding & Clustering Integrin->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Membrane Invagination Endosome Early Endosome (pH Drop) Endocytosis->Endosome Release Drug Release into Cytosol Endosome->Release Membrane Fusion/Degradation

Fig 1: αvβ3 integrin-mediated endocytosis of c(RGDyV)-targeted nanocarriers.

References

  • Radiolabeled (alpha v beta 3) integrin antagonists: A new class of tracers for tumor targeting.ProQuest / Journal of Nuclear Medicine.
  • RGD-based strategies for selective delivery of therapeutics and imaging agents to the tumour vascul
  • Molecular imaging of angiogenesis with SPECT.
  • Radiolabeled peptides.Ulster University's Research Portal.
  • Elastin-Derived Peptide-Based Hydrogels as a Potential Drug Delivery System.

Sources

Application

Application Notes and Protocols for In Vivo Experimental Assays of D-Tyr-Val

Introduction: The Scientific Rationale for In Vivo Investigation of D-Tyr-Val The dipeptide D-Tyr-Val, composed of a D-enantiomeric tyrosine and L-valine, represents a novel chemical entity with significant therapeutic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for In Vivo Investigation of D-Tyr-Val

The dipeptide D-Tyr-Val, composed of a D-enantiomeric tyrosine and L-valine, represents a novel chemical entity with significant therapeutic potential. The incorporation of D-amino acids into peptides is a well-established strategy to enhance metabolic stability and prolong in vivo half-life by increasing resistance to proteolytic degradation.[1][2] This fundamental characteristic suggests that D-Tyr-Val may possess superior pharmacokinetic properties compared to its natural L-L counterpart.

Furthermore, the constituent amino acids provide clues to its potential biological activities. The L-form of this dipeptide, L-Val-Tyr, is a known inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system (RAS), and consequently exhibits antihypertensive effects.[3][4][5] Additionally, peptides containing D-tyrosine at the terminus have demonstrated anti-melanogenic properties by inhibiting tyrosinase activity, suggesting applications in dermatology and cosmetology.[6][7]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of D-Tyr-Val. The protocols herein are designed to rigorously assess its pharmacokinetic profile, metabolic stability, and potential efficacy in relevant disease models. We will explore methodologies for evaluating its antihypertensive potential, drawing parallels from L-Val-Tyr research, and for assessing its capacity as a skin depigmenting agent. The overarching goal is to provide researchers with the necessary tools to elucidate the therapeutic promise of this unique dipeptide.

Part 1: Pharmacokinetic and Biodistribution Profiling

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development. Given that D-amino acid incorporation is known to enhance stability[1][8], the following protocols are designed to quantify this advantage for D-Tyr-Val.

Protocol 1.1: Single-Dose Pharmacokinetic Study in Rodents

This protocol aims to determine key pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and bioavailability.

Animal Model: Male Sprague-Dawley rats (n=4-6 per group/route of administration).

Materials:

  • D-Tyr-Val (synthesis grade, >98% purity)

  • Vehicle (e.g., sterile saline, 30% PEG-400 in saline[9])

  • Administration equipment (oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Dose Preparation: Prepare a stock solution of D-Tyr-Val in the chosen vehicle. The concentration should be calculated based on the target dose (e.g., 10 mg/kg) and the average weight of the animals.[4]

  • Administration:

    • Intravenous (IV) Group: Administer the D-Tyr-Val solution via a tail vein or jugular vein cannula to serve as the 100% bioavailability reference.

    • Oral (PO) Group: Administer the solution via oral gavage.

    • Intraperitoneal (IP) Group: Administer the solution via intraperitoneal injection.[8][10]

  • Blood Sampling: Collect blood samples (~100-200 µL) at predetermined time points. A typical schedule would be:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • PO/IP: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of D-Tyr-Val in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (t½, Cmax, Tmax, AUC) and determine oral/IP bioavailability.

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL or µg/mL
Tmax Time at which Cmax is observedhours (h)
Terminal half-lifehours (h)
AUC Area under the plasma concentration-time curve(ng·h)/mL
F (%) Bioavailability (PO or IP)%
Table 1: Key Pharmacokinetic Parameters
Workflow for Pharmacokinetic Analysis

G cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalysis & Data Interpretation DosePrep Dose Preparation IV Intravenous (IV) Administration DosePrep->IV PO Oral (PO) Administration DosePrep->PO IP Intraperitoneal (IP) Administration DosePrep->IP BloodSample Serial Blood Sampling IV->BloodSample PlasmaSep Plasma Separation (Centrifugation) BloodSample->PlasmaSep Storage Store at -80°C PlasmaSep->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Bioavail Bioavailability Determination PK_Calc->Bioavail G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction & Increased Blood Pressure AngII->Vasoconstriction Renin->AngI ACE->AngII DTyrVal D-Tyr-Val DTyrVal->ACE Inhibition

Caption: Hypothesized inhibition of ACE by D-Tyr-Val in the RAS pathway.

Part 3: Dermatological Application: Skin Depigmentation Assay

Given that terminal D-tyrosine can add an anti-melanogenic effect to peptides,[6][7] D-Tyr-Val is a candidate for topical applications aimed at reducing skin hyperpigmentation.

Protocol 3.1: Topical Depigmentation Efficacy in a UV-Induced Hyperpigmentation Model

This protocol uses a guinea pig model, which has a skin response to UV radiation that is similar to humans, to assess the skin-lightening effects of topically applied D-Tyr-Val.

Animal Model: Brown or black guinea pigs.

Materials:

  • D-Tyr-Val

  • Vehicle cream/gel base

  • Positive Control: Kojic acid (1-2%) or Hydroquinone (2%)

  • UVB light source

  • Chromameter or Mexameter for skin color measurement

Step-by-Step Methodology:

  • Site Preparation: Shave the dorsal skin of the guinea pigs. Mark several 1x1 cm squares for treatment application.

  • UVB Irradiation: Expose the marked areas to a minimal erythema dose (MED) of UVB radiation to induce hyperpigmentation. This process is typically repeated 2-3 times a week for 2 weeks until stable pigmentation is achieved.

  • Group Allocation and Treatment: Once pigmentation is established, assign the sites on each animal to different treatment groups:

    • Vehicle Control

    • D-Tyr-Val (e.g., 1% in vehicle)

    • D-Tyr-Val (e.g., 3% in vehicle)

    • Positive Control (e.g., 1% Kojic acid in vehicle)

  • Topical Application: Apply a standardized amount of the assigned formulation to the corresponding sites once or twice daily for 4-6 weeks.

  • Colorimetric Measurement: Measure the skin color (e.g., L* value, which represents lightness) of each site using a chromameter at baseline and weekly throughout the treatment period.

  • Data Analysis: Calculate the change in the L* value (ΔL) from baseline for each site. A significant increase in L indicates a skin-lightening effect. Compare the results between the D-Tyr-Val groups and the vehicle control.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of D-Tyr-Val. Establishing a favorable pharmacokinetic profile is the critical first step, potentially highlighting its advantages over L-amino acid peptides. Subsequent pharmacodynamic studies will be essential to determine if the biological activities observed in related compounds—such as the antihypertensive effects of L-Val-Tyr and the anti-melanogenic properties of D-tyrosine peptides—are retained and potent in this stabilized form. Positive results from these assays would warrant further investigation into long-term efficacy, safety, and toxicology, paving the way for potential clinical development.

References

Sources

Method

Application Note: Preparation and Utilization of D-Tyr-Val Substrate Solutions for In Vitro Cell Culture Assays

Introduction and Mechanistic Grounding D-Tyrosyl-Valine (D-Tyr-Val) and its glycine-extended precursor, D-Tyr-Val-Gly, are indispensable biochemical tools used to evaluate the activity of Peptidylglycine α-Amidating Mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

D-Tyrosyl-Valine (D-Tyr-Val) and its glycine-extended precursor, D-Tyr-Val-Gly, are indispensable biochemical tools used to evaluate the activity of Peptidylglycine α-Amidating Monooxygenase (PAM) in cell culture[1]. PAM is a critical bifunctional enzyme responsible for the post-translational α-amidation of neuropeptides, a structural modification that is absolutely essential for their biological activity and receptor binding[2].

When studying neuroendocrine cell lines (such as mouse anterior pituitary AtT-20 cells) or prostate cancer cells (such as DU-145), researchers rely on exogenous substrates to track enzymatic conversion[1][2]. The specific selection of the D-isomer (D-Tyr) is a calculated experimental choice: endogenous aminopeptidases in cell lysates and culture media rapidly degrade standard L-peptides. The D-enantiomer confers exceptional resistance to proteolytic cleavage, ensuring the substrate remains intact for targeted PAM catalysis[1]. Furthermore, the valine residue provides the optimal neutral aliphatic side chain required for high-affinity recognition by the enzyme[3].

Reagent Preparation: D-Tyr-Val-Gly Stock Solutions

To maintain a self-validating experimental system, the preparation of the peptide stock must strictly control for pH, sterility, and structural integrity.

Materials Required
  • Peptide: D-Tyr-Val-Gly (Lyophilized powder, >95% purity).

  • Buffer: Sterile, cell-culture grade ddH2O or 50 mM TES buffer (pH 7.0–7.5).

  • Equipment: 0.22 µm low-protein binding PVDF syringe filters, sterile microcentrifuge tubes.

Step-by-Step Preparation Protocol
  • Gravimetric Reconstitution: Accurately weigh the lyophilized D-Tyr-Val-Gly powder. Dissolve the peptide in the selected buffer to achieve a 10 mM primary stock (e.g., 3.37 mg in 1.0 mL buffer).

    • Causality: Maintaining a neutral pH (7.0–7.5) is critical. PAM activity is highly sensitive to pH shifts, and extreme pH environments can catalyze the spontaneous hydrolysis of peptide bonds, leading to false-positive degradation signals[3].

  • Sterilization: Pass the 10 mM solution through a 0.22 µm PVDF syringe filter.

    • Causality: Introducing non-sterile substrates into long-term cell cultures (4–24 hours) invites microbial contamination, which introduces exogenous proteases that will destroy the substrate regardless of its D-isomer protection.

  • Aliquoting and Cryopreservation: Divide the sterile stock into 50 µL single-use aliquots and store immediately at -20°C or -80°C.

    • Causality: Peptides are highly susceptible to aggregation and structural degradation upon repeated freeze-thaw cycles. Single-use aliquots ensure the concentration and integrity of the substrate remain constant across independent biological replicates.

Quantitative Data: Physicochemical Properties

The choice of D-Tyr-Val derivative dictates the required solvent and downstream analytical method. The table below summarizes the critical parameters for experimental planning[3][4].

Peptide DerivativeMolecular Weight ( g/mol )Aqueous SolubilityPrimary ApplicationOptimal Assay pH
D-Tyr-Val-Gly ~337.38High (>10 mg/mL in ddH2O)Standard PAM Substrate (HPLC/LC-MS)7.0 – 8.0
Dansyl-D-Tyr-Val-Gly ~570.60Low (Requires ≤10% DMSO)Fluorometric PAM Activity Assay5.5 – 7.0
D-Tyr-Val-NH₂ ~278.30High (>10 mg/mL in ddH2O)Analytical Reference StandardN/A

Experimental Workflow: In Vitro PAM Activity Assay

This protocol details the application of the D-Tyr-Val-Gly stock to live cell cultures to measure endogenous PAM activity.

Cell Conditioning and Treatment
  • Cell Seeding: Seed PAM-expressing cells (e.g., AtT-20 or DU-145) in 6-well plates at a density of 5×105 cells/well. Allow them to adhere and reach 80% confluency[1][2].

  • Media Conditioning: 12 hours prior to the assay, wash the cells with PBS and replace the growth media with serum-free media .

    • Causality: Fetal Bovine Serum (FBS) contains undefined protease inhibitors and background enzymatic activity that can obscure the specific PAM-mediated conversion of the substrate[1].

  • Cofactor Supplementation: Supplement the serum-free media with 3 µM CuSO₄ and 1 mM reduced Ascorbate .

    • Causality: PAM is a copper-dependent monooxygenase. It strictly requires Cu²⁺ for electron transfer and molecular oxygen/ascorbate as co-substrates to drive the hydroxylation of the terminal glycine[1][3].

  • Substrate Incubation: Spike the culture media with the 10 mM D-Tyr-Val-Gly stock to achieve a final working concentration of 10–50 µM . Incubate the plates at 37°C, 5% CO₂ for 4 to 24 hours.

Self-Validating Controls

To ensure the assay is a self-validating system, you must run the following parallel controls:

  • Negative Control (Spontaneous Degradation): Cell-free media + Substrate + Cofactors. This confirms that any observed conversion is strictly cell-mediated.

  • Mechanistic Control (Copper Chelation): Cells + Substrate + Cofactors + 100 µM Bathocuproine disulfonate (BCS) . BCS is a potent copper chelator. Because PAM requires copper to function, BCS should completely abolish the conversion of D-Tyr-Val-Gly to D-Tyr-Val-NH₂, proving the reaction is specifically PAM-driven[1].

Reaction Termination and Analysis
  • Harvest: Collect the conditioned media from all wells.

  • Termination: Immediately add a mammalian protease inhibitor cocktail and 0.1% (v/v) Triton X-100 to halt all enzymatic activity[1].

  • Quantification: Analyze the media via RP-HPLC or LC-MS/MS to quantify the ratio of the remaining precursor (D-Tyr-Val-Gly) to the amidated product (D-Tyr-Val-NH₂).

Enzymatic Pathway Visualization

PAM_Workflow Step1 1. Cell Culture (AtT-20 / DU-145) Step3 3. Co-factor Addition (Ascorbate, Cu2+, O2) Step1->Step3 Step2 2. D-Tyr-Val-Gly Stock (10 mM in ddH2O) Step2->Step3 Step4 4. PHM Domain Catalysis (Hydroxylation) Step3->Step4 Step5 5. Intermediate (D-Tyr-Val-α-hydroxyglycine) Step4->Step5 Step6 6. PAL Domain Catalysis (Dealkylation) Step5->Step6 Step7 7. Final Products (D-Tyr-Val-NH2 + Glyoxylate) Step6->Step7 Step8 8. HPLC / LC-MS Quantification Step7->Step8

Fig 1: PAM activity assay workflow and D-Tyr-Val-Gly enzymatic conversion pathway in cell culture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-Tyr-Val Dipeptide Storage &amp; Troubleshooting

Welcome to the Application Support Center. As researchers transition from in vitro synthesis to long-term longitudinal studies, peptide degradation becomes a primary variable of failure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from in vitro synthesis to long-term longitudinal studies, peptide degradation becomes a primary variable of failure. While the incorporation of D-amino acids (such as D-Tyrosine) confers excellent resistance against enzymatic proteolysis, it does not protect the peptide from chemical degradation.

This guide provides field-proven, mechanistically grounded protocols to prevent the three primary modes of D-Tyr-Val degradation: Tyrosine oxidation, Diketopiperazine (DKP) cyclization, and hydrolytic cleavage.

Part 1: Core Troubleshooting Guide — "Why is my D-Tyr-Val degrading?"

Symptom 1: Powder yellowing, loss of biological activity, or high-molecular-weight aggregates on MS.
  • Root Cause (Causality): Tyrosine Oxidation. The phenolic side chain of D-Tyrosine is highly electron-rich and susceptible to photo-oxidation and auto-oxidation. Exposure to UV light, ambient oxygen, or trace transition metals triggers the formation of phenolic radicals. These radicals rapidly couple to form dityrosine cross-links or degrade into quinone derivatives [2].

  • Intervention: Peptides containing Tyrosine must be stored in amber-colored vials to block UV radiation. Furthermore, the headspace of the vial must be flushed with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen before sealing [3].

Symptom 2: Mass spectrometry reveals a mass loss of exactly 18 Da and the appearance of a cyclic byproduct.
  • Root Cause (Causality): Diketopiperazine (DKP) Cyclization. Dipeptides are uniquely vulnerable to intramolecular aminolysis. The primary amine of the N-terminal D-Tyrosine acts as a nucleophile, folding back to attack the electrophilic amide carbonyl carbon between Tyrosine and Valine. This cleaves the peptide bond and forms a highly stable, inactive 6-membered DKP ring [1]. This reaction is heavily accelerated by residual moisture and neutral-to-basic pH environments.

  • Intervention: Maintain strictly anhydrous conditions via lyophilization. If the peptide must be temporarily stored in solution, the buffer must be kept slightly acidic (pH 5.0–6.0) to protonate the N-terminal amine, thereby neutralizing its nucleophilicity [5].

Symptom 3: HPLC shows two distinct peaks corresponding to free D-Tyrosine and free Valine.
  • Root Cause (Causality): Hydrolysis. Peptides are hygroscopic and prone to deliquescence (absorbing moisture from the air). Residual water molecules, combined with temperature fluctuations from improper freezer storage (e.g., frost-free freezers), catalyze the hydrolysis of the peptide backbone [3].

  • Intervention: Vials must be equilibrated to room temperature in a desiccator before opening to prevent atmospheric condensation from forming on the cold powder [4].

Part 2: Frequently Asked Questions (FAQs)

Q: I am using the D-isomer of Tyrosine (D-Tyr). Doesn't this make the peptide completely stable? A: No. A common misconception in drug development is that D-amino acids provide blanket stability. While D-isomers provide near-total immunity to biological degradation (e.g., aminopeptidases in serum), they offer zero protection against chemical degradation. The stereochemistry of D-Tyr does not prevent its phenolic ring from oxidizing, nor does it alter the thermodynamic favorability of DKP cyclization.

Q: Can I store reconstituted D-Tyr-Val in the refrigerator (4°C) for a few weeks? A: It is highly discouraged. Dipeptides degrade rapidly in aqueous environments. Aqueous storage facilitates both hydrolysis and DKP cyclization. If liquid storage is absolutely unavoidable, aliquot the peptide in a sterile, slightly acidic buffer (pH 5.0–6.0) and freeze immediately at -80°C [5].

Q: Why do I need to centrifuge the vial before opening it for the first time? A: Lyophilized powders are often staticky and can disperse onto the walls and cap of the vial during shipping. Centrifuging the vial at 12,000 x g for 20 seconds ensures the entire peptide pellet is forced to the bottom. This prevents physical loss of the peptide and ensures your molarity calculations remain accurate during reconstitution [4].

Part 3: Quantitative Data Summary

The following table summarizes the kinetic impact of environmental triggers on D-Tyr-Val and the necessary storage actions.

Degradation PathwayPrimary Environmental TriggerMechanistic ConsequenceImpact on Half-Life (Solution vs. Lyophilized)Preventive Storage Action
Diketopiperazine (DKP) Cyclization Moisture, pH > 7.0Intramolecular aminolysis; loss of linear dipeptideSolution: Days Lyophilized: YearsLyophilize; maintain pH 5-6 if aqueous
Tyrosine Oxidation UV Light, O₂, Trace MetalsPhenolic radical formation; dityrosine crosslinkingSolution: Weeks Lyophilized: MonthsAmber vials; Argon headspace flush
Hydrolysis Moisture, Temp FluctuationsCleavage of peptide bond into free D-Tyr and ValSolution: Weeks Lyophilized: YearsDesiccator equilibration before opening

Part 4: Standard Operating Procedure (SOP) — Long-Term Storage Preparation

To guarantee scientific integrity, your storage protocol must be a self-validating system . Follow this step-by-step methodology for preparing D-Tyr-Val for long-term storage (>4 weeks).

Step 1: Pre-computation and Aliquoting Determine the exact molar quantity needed per future experiment. Dissolve the bulk peptide in a volatile buffer (e.g., 0.1% TFA in LC-MS grade water) and immediately divide into single-use, sterile, amber-colored glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-condensation and shatter peptide backbones [3].

Step 2: Lyophilization (Freeze-Drying) Flash-freeze the aliquots at -80°C, then lyophilize under high vacuum (< 0.1 mBar) for 24–48 hours until a dry, uniform powder is achieved. Causality: Removing water completely halts hydrolytic and nucleophilic (DKP) degradation kinetics.

Step 3: Inert Gas Flushing Before sealing, gently flush the headspace of each vial with high-purity Argon gas. Causality: Argon is heavier than air and effectively blankets the peptide, displacing residual oxygen and preventing auto-oxidation of the Tyrosine phenolic ring[2].

Step 4: Sealing & Self-Validating Containment Seal the vials with PTFE-lined caps. Place the vials inside a secondary airtight container (e.g., a sealed Mylar bag or desiccator box) containing color-indicating silica gel . Self-Validation Check: The silica gel acts as your system validator. If the gel transitions from blue to pink during storage, your moisture seal has been compromised, indicating the batch is at risk and must be re-lyophilized.

Step 5: Deep Freeze Storage Store the secondary container in a -80°C freezer. Strictly avoid frost-free freezers, as their automatic heating/defrost cycles cause micro-thawing that accelerates degradation [5].

Step 6: Thawing Protocol When retrieving an aliquot, place the sealed vial in a desiccator at room temperature for 30–60 minutes before opening. Self-Validation Check: If condensation forms on the interior or exterior vial walls upon opening, your equilibration time was insufficient. The sample has absorbed atmospheric moisture and must be used immediately [4].

Part 5: Degradation Pathways & Interventions Visualization

DTyrValDegradation cluster_triggers Environmental Triggers cluster_pathways Chemical Degradation Pathways cluster_solutions Preventive Storage Interventions Start D-Tyr-Val Dipeptide (Lyophilized State) LightO2 UV Light & Oxygen (Oxidative Stress) Start->LightO2 Exposure Moisture Moisture & Heat (Nucleophilic Stress) Start->Moisture Exposure Oxidation Tyrosine Oxidation (Dityrosine Crosslinking) LightO2->Oxidation Catalyzes DKP Intramolecular Aminolysis (Diketopiperazine Cyclization) Moisture->DKP Catalyzes Hydrolysis Peptide Bond Hydrolysis (Free D-Tyr + Val) Moisture->Hydrolysis Catalyzes Argon Argon Flush & Amber Vials (Blocks O2/UV) Oxidation->Argon Prevented by Lyophilize Desiccation & -80°C Storage (Halts Kinetics) DKP->Lyophilize Prevented by Hydrolysis->Lyophilize Prevented by

Mechanistic pathways of D-Tyr-Val degradation and corresponding preventive storage interventions.

References

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. URL: [Link]

  • LifeTein. "How to store and handle Synthetic Peptides." LifeTein Support. URL: [Link]

  • AAPPTec. "Storage and Handling of Peptides." AAPPTec Guidelines. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in D-Tyr-Val Peptide Synthesis

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing short peptides containing β -branched amino acids and alternating stereochemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing short peptides containing β -branched amino acids and alternating stereochemistry (such as D-Tyr-Val) presents unique thermodynamic and kinetic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields in D-Tyr-Val synthesis—specifically addressing diketopiperazine (DKP) cyclization and steric hindrance—and provide a self-validating, highly optimized protocol to ensure robust synthesis.

Part 1: Mechanistic Deep-Dive & FAQs

Q1: My synthesis fails completely or suffers a massive yield drop immediately after the deprotection of the D-Tyr residue. What is happening?

The Causality: You are almost certainly losing your peptide to Diketopiperazine (DKP) formation . DKP formation is a notorious, sequence-dependent side reaction that occurs predominantly at the dipeptide stage during Solid-Phase Peptide Synthesis (SPPS)[1].

When the Fmoc group is removed from the second amino acid (D-Tyr), the newly liberated, highly nucleophilic N-terminal amine undergoes an intramolecular aminolysis. It attacks the C-terminal ester carbonyl that links the Valine residue to the resin[2]. This cleaves the dipeptide off the solid support entirely, releasing it into the solvent as a stable, 6-membered cyclic DKP byproduct, leaving behind a truncated, unreactive resin[3].

The Stereochemical Exacerbation: The D-Tyr-Val sequence is particularly high-risk. Alternating stereochemistry (a D-amino acid coupled to an L-amino acid) significantly lowers the activation energy for DKP cyclization. In the transition state, the D- and L- side chains orient pseudo-equatorially, minimizing steric clash and strongly favoring the cis-peptide bond conformation required for ring closure.

Q2: How can I thermodynamically or kinetically prevent DKP formation at this stage?

The Causality: Because DKP formation is a base-catalyzed competition reaction occurring immediately after the amine is liberated, you must alter the thermodynamic stability of the ester linkage or the kinetic window of deprotection[4].

  • Steric Shielding (Thermodynamic): Switch your solid support to 2-Chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the 2-chlorotrityl moiety physically blocks the free amine of D-Tyr from accessing the ester carbonyl, effectively inhibiting DKP formation[3].

  • Kinetic Control: Minimize the time the free amine spends in basic conditions. Instead of a standard 30-minute piperidine deprotection, utilize a "fast" deprotection protocol (e.g., two cycles of 5 minutes)[4].

Q3: I am already using 2-CTC resin, but my crude purity and yield are still suboptimal. Could the Valine residue be the issue?

The Causality: Yes. Valine is a β -branched amino acid, meaning the steric bulk is located immediately adjacent to the peptide backbone. This creates significant steric hindrance during the coupling of the incoming Fmoc-D-Tyr(tBu)-OH. Standard coupling reagents like HBTU may not form the active ester efficiently enough, leading to incomplete coupling and deletion sequences. You must upgrade to highly reactive coupling reagents such as DIC/Oxyma or HATU/HOAt to force the reaction to completion.

Q4: Are there side-chain considerations for D-Tyrosine?

The Causality: The phenolic hydroxyl group of Tyrosine is a potent nucleophile. If left unprotected, it can undergo O-acylation during subsequent amino acid couplings or O-alkylation during cleavage. Always utilize side-chain protected Fmoc-D-Tyr(tBu)-OH . The tert-butyl (tBu) group provides robust protection during synthesis and is cleanly removed during standard acidic cleavage.

Part 2: Visualizing the Chemical Workflows

DKP_Mechanism Start Fmoc-D-Tyr-Val-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Intermediate NH2-D-Tyr-Val-Resin (Free Nucleophilic Amine) Deprotect->Intermediate StandardResin Standard Resin (e.g., Wang) Lacks Steric Bulk Intermediate->StandardResin CTCResin 2-CTC Resin Extreme Steric Shielding Intermediate->CTCResin DKP Intramolecular Aminolysis Cyclic DKP Formation StandardResin->DKP Nucleophilic Attack Truncated Truncated Resin + Loss of Yield DKP->Truncated Stable Stable Dipeptide-Resin (No Aminolysis) CTCResin->Stable Blocks Attack Success Successful Elongation High Yield Stable->Success

Fig 1: Mechanism of Diketopiperazine (DKP) formation vs. 2-CTC resin steric shielding.

Workflow Step1 1. Resin Prep Swell 2-CTC Resin in Anhydrous DCM Step2 2. First AA Loading Fmoc-Val-OH + DIPEA (Avoid excess base) Step1->Step2 Step3 3. Capping MeOH / DIPEA / DCM (Block unreacted sites) Step2->Step3 Step4 4. Deprotection 20% Piperidine in DMF (2 x 5 min max) Step3->Step4 Step5 5. Dipeptide Coupling Fmoc-D-Tyr(tBu)-OH DIC / Oxyma Step4->Step5 Step6 6. Cleavage TFA / TIS / H2O (Global Deprotection) Step5->Step6

Fig 2: Optimized step-by-step SPPS workflow for D-Tyr-Val synthesis on 2-CTC resin.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol integrates analytical checkpoints to ensure each step is validated before proceeding.

Materials Required:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0-1.5 mmol/g loading). Note: 2-CTC is highly susceptible to moisture; ensure anhydrous conditions during activation and loading[5].

  • Fmoc-Val-OH and Fmoc-D-Tyr(tBu)-OH

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF)

Step 1: Resin Loading and Capping

  • Swell 1.0 g of 2-CTC resin in anhydrous DCM for 30 minutes.

  • Dissolve 1.2 eq of Fmoc-Val-OH and 4.0 eq of DIPEA in anhydrous DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Validation Check: Drain the solvent and add a capping solution of DCM/MeOH/DIPEA (17:2:1) for 15 minutes to neutralize any unreacted trityl chloride sites. Wash extensively with DCM and DMF.

Step 2: Fmoc Deprotection (Kinetic Control)

  • Treat the resin with 20% piperidine in DMF for exactly 5 minutes. Drain and repeat for another 5 minutes. Do not exceed this time to minimize baseline DKP risk.

  • Wash the resin 6 times with DMF.

  • Validation Check: Perform a Kaiser Test. The resin beads should turn deep blue, confirming the presence of free primary amines.

Step 3: Coupling of Fmoc-D-Tyr(tBu)-OH

  • Dissolve 3.0 eq of Fmoc-D-Tyr(tBu)-OH and 3.0 eq of Oxyma in DMF. Add 3.0 eq of DIC. Stir for 3 minutes for pre-activation.

  • Add the activated mixture to the resin and agitate for 2 hours.

  • Validation Check: Perform a Kaiser Test. The beads must remain yellow/colorless. If slightly green/blue, perform a second coupling using HATU/DIPEA to overcome the β -branching steric hindrance of Valine.

Step 4: Cleavage and Analysis

  • For global deprotection and cleavage, treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Validation Check (Crucial): Analyze the crude product via LC-MS. Look for the target mass of D-Tyr-Val. If a mass corresponding to [Target - 18 Da] or the exact mass of the cyclic DKP is observed in high abundance, your deprotection kinetic window in Step 2 was too long, or the 2-CTC resin was compromised by moisture[5].

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal impact of transitioning from standard SPPS conditions to the optimized parameters detailed above.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solid Support Wang or Rink Amide Resin2-Chlorotrityl Chloride (2-CTC) The extreme steric bulk of the 2-CTC linker physically prevents the intramolecular nucleophilic attack required for DKP formation[3],[2].
Coupling Reagents HBTU / DIPEADIC / Oxyma or HATU / DIPEA Overcomes the severe steric hindrance caused by the β -branched side chain of Valine, driving the coupling to completion.
D-Tyr Protection UnprotectedFmoc-D-Tyr(tBu)-OH The tert-butyl group prevents side-chain O-acylation of the highly nucleophilic phenolic hydroxyl group during synthesis.
Deprotection Kinetics 20% Piperidine (30 min)20% Piperidine (2 x 5 min) Minimizes the kinetic window where the free amine is exposed to basic conditions, reducing the baseline risk of aminolysis[4].
Resin Loading Solvent Standard DMFAnhydrous DCM 2-CTC resin is highly sensitive to moisture, which converts the reactive chloride to an unreactive alcohol, drastically lowering yield[5].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry URL:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega URL:[Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting D-Tyr-Val Coupling &amp; Epimerization

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing peptides with strict stereochemical fidelity is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing peptides with strict stereochemical fidelity is paramount. Coupling a D-Tyrosine (D-Tyr) residue to a Valine (Val) residue during Solid-Phase Peptide Synthesis (SPPS) presents a notorious kinetic trap that often leads to high rates of epimerization.

This guide provides field-proven insights, mechanistic explanations, and a self-validating protocol to help you suppress epimerization and maintain the chiral integrity of your peptide therapeutics.

Mechanistic Overview: The Steric-Epimerization Trap

To solve the epimerization issue, we must first understand the causality behind it. Valine features a β -branched side chain, which creates severe steric hindrance and physically blocks the incoming activated D-Tyr. Because peptide bond formation is a kinetic competition between productive aminolysis and base-catalyzed side reactions, the prolonged lifetime of the activated D-Tyr intermediate allows the oxazolone pathway to outcompete amide bond formation.

During this extended activation period, the acidic α -proton of D-Tyr is highly susceptible to abstraction by tertiary bases. This leads to the1[1], which rapidly loses its chiral integrity. Upon subsequent ring-opening by the Valine amine, a racemic mixture is formed, 2[2].

Epimerization A Activated D-Tyr B Oxazolone Intermediate (Loss of Chirality) A->B Base-Catalyzed Enolization C Desired Dipeptide (D-Tyr-Val) A->C Direct Aminolysis (Slow due to Val steric bulk) B->C Aminolysis of Oxazolone (Retention) D Epimerized Dipeptide (L-Tyr-Val) B->D Aminolysis of Oxazolone (Inversion)

Kinetic competition between direct aminolysis and oxazolone formation.

Frequently Asked Questions (Troubleshooting)

Q1: I am using standard HATU/DIPEA chemistry. How can I modify my base to protect D-Tyr? A1: You must eliminate DIPEA. DIPEA is a strong base that readily abstracts the acidic α -proton of the activated D-Tyr. Instead,3[3]. These bases are significantly less basic (pKa ~7.4) and highly sterically hindered, which4[4]. Studies have shown that replacing standard bases with TMP can5[5].

Q2: Is there a coupling reagent combination that avoids the base-catalyzed oxazolone pathway entirely? A2: Yes. The6[6]. Unlike uronium salts (HATU/HBTU) that require a tertiary base, diisopropylcarbodiimide (DIC) and Oxyma Pure operate under essentially neutral conditions. This 6[6].

Q3: What is the "Pre-Activation Rule" and how does it apply here? A3: The Pre-Activation Rule dictates that4[4]. For D-Tyr-Val couplings, you must perform in-situ activation. Add the coupling reagents and the Fmoc-D-Tyr(tBu)-OH directly to the resin simultaneously. Never pre-mix the amino acid, coupling reagent, and base before adding them to the reaction vessel.

Quantitative Data: Coupling Reagents & Base Selection

The following table synthesizes benchmark data for coupling sterically hindered, epimerization-prone residues. Notice the drastic reduction in epimerization when migrating away from standard HATU/DIPEA protocols.

Coupling SystemBasePre-Activation TimeEpimerization Level (%)Coupling Efficiency
HATUDIPEA3 min15.0 - 25.0%High
HATUTMP (Collidine)0 min< 5.0%High
COMU2,6-DMP0 min< 4.0%Moderate - High
DIC / Oxyma Pure None (Neutral) 0 min < 1.0% High

Self-Validating Experimental Protocol: Epimerization-Suppressed D-Tyr-Val Coupling

To guarantee trustworthiness in your synthesis, do not blindly proceed after a difficult coupling. Use the following step-by-step methodology utilizing DIC/Oxyma Pure, which includes a mandatory self-validation step to verify chiral integrity before continuing chain elongation.

Step 1: Resin Preparation & Deprotection

  • Swell the H-Val-Resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 5 mins) to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of residual base.

Step 2: Reagent Preparation (Neutral Conditions)

  • Weigh 4.0 equivalents of Fmoc-D-Tyr(tBu)-OH and 4.0 equivalents of Oxyma Pure.

  • Dissolve both solid reagents in a minimal volume of DMF (approx. 0.1 M concentration).

  • Crucial: Do not add the coupling reagent (DIC) yet.

Step 3: In-Situ Activation & Coupling

  • Add the dissolved Fmoc-D-Tyr(tBu)-OH and Oxyma Pure mixture to the resin.

  • Immediately add 4.0 equivalents of DIC directly to the reaction vessel (in-situ activation).

  • Allow the reaction to proceed at room temperature for 2 hours, or utilize Microwave-Assisted SPPS at 75°C for 5 minutes.

Step 4: Self-Validation (Micro-Cleavage & Chiral HPLC)

  • Withdraw a small aliquot (approx. 5 mg) of the coupled resin.

  • Wash the aliquot with DCM and dry under vacuum.

  • Treat the beads with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour.

  • Evaporate the TFA under a stream of nitrogen, precipitate with cold ether, and dissolve the pellet in MeCN/H₂O.

  • Run the sample on an analytical HPLC. You should observe a single major peak corresponding to D-Tyr-Val. If a secondary peak (L-Tyr-Val) is present, quantify the Area Under the Curve (AUC) to ensure epimerization is <1% before proceeding with the next deprotection step.

Workflow N1 1. Deprotection Remove Fmoc from Val N2 2. Reagent Prep DIC + Oxyma Pure N1->N2 N3 3. In-Situ Activation Zero Pre-activation N2->N3 N4 4. Coupling Neutral Conditions N3->N4 N5 5. Validation Micro-cleavage & HPLC N4->N5

Optimized solid-phase peptide synthesis workflow for hindered couplings.

References

  • A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics Source: ACS Publications URL:[Link]

  • Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides Source: RSC Publishing URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link]

  • An improved procedure for N- to C-directed (Inverse) solid-phase peptide synthesis Source: PubMed / NIH URL:[Link]

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

Sources

Optimization

resolving D-Tyr-val peak tailing in liquid chromatography

Resolving Peak Tailing in Liquid Chromatography Welcome to the technical support center for troubleshooting challenging peptide separations. This guide provides in-depth, experience-based solutions for a common and frust...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing in Liquid Chromatography

Welcome to the technical support center for troubleshooting challenging peptide separations. This guide provides in-depth, experience-based solutions for a common and frustrating issue: peak tailing, with a specific focus on the dipeptide D-Tyr-val. As researchers and drug development professionals, achieving symmetric, Gaussian peaks is critical for accurate quantification and robust analytical methods. This document is structured to help you diagnose the root cause of peak tailing and systematically implement effective solutions.

Part 1: The "Why" - Understanding the Root Causes of D-Tyr-val Peak Tailing

Peak tailing is a visible indicator of undesirable secondary interactions occurring within your HPLC system.[1][2][3] For a dipeptide like D-Tyr-val, which contains both acidic (tyrosine's phenol) and basic (N-terminus) moieties, the potential for these interactions is significant. Understanding the underlying chemical and physical causes is the first step toward a logical solution.

Q1: What are the primary chemical reasons my D-Tyr-val peak is tailing?

A: The most common chemical cause of peak tailing for basic or amphoteric compounds like D-Tyr-val is interaction with residual silanol groups on the silica-based stationary phase.[2][4][5]

  • Silanol Interactions: Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the hydrophobic alkyl chains.[2][5] These remaining silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3-4.[4][6] The positively charged N-terminus of your D-Tyr-val can then interact with these negative sites via a strong secondary ionic attraction. This mixed-mode retention mechanism (hydrophobic and ionic) leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[2][4]

  • Mobile Phase pH Effects: The ionization state of both the D-Tyr-val and the silanol groups is dictated by the mobile phase pH.[7][8] If the pH is close to the pKa of the analyte's functional groups, a mixture of ionized and non-ionized forms will exist, which can broaden and distort the peak.[8][9] For peptides, operating at a low pH (typically ≤ 3) is crucial to suppress the ionization of silanol groups, keeping them in their neutral (Si-OH) form and minimizing these secondary interactions.[2][4]

Q2: Can physical or system-related issues cause peak tailing?

A: Yes, absolutely. If all peaks in your chromatogram are tailing, not just your D-Tyr-val, a physical issue is a likely culprit.[1]

  • Extra-Column Volume (Dead Volume): This refers to any empty space in the flow path outside of the column itself, such as excessively long or wide-bore tubing, or improper fitting connections.[3][9][10] This "dead volume" allows for band broadening, where the compact band of analyte molecules spreads out, often asymmetrically, causing tailing.[3][11] This effect is typically more pronounced for early-eluting peaks.[10][11]

  • Column Voids or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet.[3][4] This void acts as a significant source of dead volume. Similarly, a partially blocked inlet frit from sample particulates or precipitated buffer salts can disrupt the sample flow path, leading to peak distortion for all analytes.[4][10]

Part 2: Systematic Troubleshooting Guide

When faced with a tailing D-Tyr-val peak, it is essential to follow a logical, step-by-step troubleshooting process. This approach saves time, conserves resources, and ensures you correctly identify and fix the root cause.

Q3: My D-Tyr-val peak is tailing. Where do I begin?

A: Start with the simplest and most common causes before moving to more complex method adjustments. The following workflow provides a systematic path to resolution.

Q4: How exactly do I optimize the mobile phase to fix peak tailing?

A: Mobile phase optimization is the most powerful tool for combating secondary chemical interactions. The goal is to control the ionization of both your peptide and the column's surface silanols.

  • Lowering the pH: The most effective first step is to ensure your mobile phase pH is 3 or lower.[2][4] This protonates the acidic silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged D-Tyr-val.[4][12]

  • Using Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a widely used and highly effective additive for peptide separations.[13][14][15] At a typical concentration of 0.1%, TFA serves two purposes:

    • pH Control: It is a strong acid that effectively lowers the mobile phase pH.[12]

    • Ion-Pairing: The trifluoroacetate anion (TFA⁻) forms an ion pair with the positively charged sites on the peptide (e.g., the N-terminus).[12][14] This neutralizes the peptide's charge, preventing it from interacting with any remaining active silanols and enhancing its retention by the hydrophobic stationary phase.[12] More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can further increase retention and improve separation for complex mixtures.[16]

  • Considering Alternatives to TFA: While effective, TFA can cause ion suppression in mass spectrometry (MS) detection.[14] If using LC-MS, formic acid is a common alternative.[17] However, formic acid is a weaker acid and may not be as effective at neutralizing all silanol activity, sometimes resulting in poorer peak shape compared to TFA.[12][17] In such cases, using a highly inert, modern column is critical.[12][14]

Mobile Phase AdditiveTypical Conc.Primary Mechanism(s)Suitability
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong Ion-Pairing, pH SuppressionExcellent for UV, can suppress MS signal
Formic Acid (FA) 0.1 - 1.0%pH Suppression, Weak Ion-PairingGold standard for LC-MS compatibility
Phosphoric Acid 10-20 mMStrong pH Suppression (non-volatile)UV only, good for method control
Q5: My mobile phase is optimized, but the peak is still tailing. What's next?

A: If mobile phase adjustments are insufficient, the issue likely lies with the column itself or other method parameters.

  • Column Choice: Not all C18 columns are created equal. Modern columns often feature advanced technologies to minimize silanol interactions:

    • End-Capping: After the primary C18 bonding, the column is treated with a smaller reagent (like trimethylchlorosilane) to "cap" and block many of the remaining accessible silanol groups.[4] While this significantly reduces tailing, it's never 100% complete due to steric hindrance.[4][6]

    • High-Purity Silica (Type B): Modern columns use Type B silica, which has lower concentrations of acidic metal contaminants and more uniform silanol groups, leading to better peak shapes for basic compounds.[2][6]

    • Hybrid Particles/Charged Surfaces: Some columns incorporate organic polymers into the silica matrix or have a slightly charged surface to improve pH stability and further shield analytes from silanol interactions.[2][18]

  • Sample Overload: Injecting too much sample mass can saturate the primary hydrophobic retention sites on the column.[1] Excess analyte molecules are then forced to interact with the less-favorable secondary sites (silanols), causing significant tailing.[1] To test for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.[4][10]

  • Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape by speeding up the kinetics of adsorption/desorption, making the interactions more efficient. However, be mindful of the stability of your analyte at higher temperatures.

Part 3: Protocols and FAQs

Protocol: Screening Ion-Pairing Reagents for D-Tyr-val
  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B1: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Mobile Phase A2: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B2: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Prepare Sample: Dissolve D-Tyr-val in Mobile Phase A1 to a concentration of ~0.1 mg/mL.

  • System Equilibration (Run 1): Equilibrate the HPLC system and column with Mobile Phases A1/B1 for at least 10-15 column volumes.

  • Analysis (Run 1): Inject the D-Tyr-val sample and run your standard gradient method. Record the chromatogram.

  • System Flush: Thoroughly flush the entire system, including the column, with a high percentage of organic solvent (e.g., 80:20 Acetonitrile:Water) to remove all traces of formic acid.

  • System Equilibration (Run 2): Equilibrate the HPLC system and column with Mobile Phases A2/B2 for at least 10-15 column volumes.

  • Analysis (Run 2): Inject the D-Tyr-val sample and run the same gradient method. Record the chromatogram.

  • Compare Results: Compare the peak symmetry (Tailing Factor or Asymmetry) from the formic acid and TFA runs to determine which provides the optimal peak shape.

Mechanism_Diagram cluster_Tailing A) Peak Tailing Mechanism cluster_Solution B) Solution: Low pH + Ion Pairing (TFA) Silica_Tailing Analyte_Tailing D-Tyr-val (+ charge) Interaction_Tailing Ionic Interaction (Causes Tailing) Analyte_Tailing->Interaction_Tailing Interaction_Tailing->Silica_Tailing Silica_Solution Analyte_Solution TFA⁻ ion pairs with D-Tyr-val (+ charge) Interaction_Solution Hydrophobic Interaction Only (Symmetric Peak) Analyte_Solution->Interaction_Solution Interaction_Solution->Silica_Solution

Frequently Asked Questions (FAQs)
  • Q: Why does my peak tail even with a brand new column? A: A new column doesn't guarantee perfect peak shape if the method chemistry is not optimized. The most likely cause is a mobile phase pH that is too high (>3.5), allowing for silanol interactions.[4][9] Ensure you are using an appropriate acidic modifier like 0.1% TFA or formic acid.

  • Q: Can I eliminate tailing by using a C8 column instead of a C18? A: Switching from C18 to C8 is unlikely to solve a tailing problem caused by silanol interactions. Both are silica-based and have residual silanols. While C8 columns are less retentive, the underlying chemical problem remains.[18] For some larger peptides, shorter chains can sometimes offer better resolution, but it's not a direct fix for tailing.[19]

  • Q: My peak shape is good, but my retention time is shifting. What's the cause? A: Retention time shifts are often due to issues with the mobile phase or pump.[1] Common causes include improperly prepared or aging mobile phase (especially buffers), inconsistent pump mixing in a gradient, temperature fluctuations, or a change in flow rate.[1][20]

  • Q: What is an acceptable tailing factor? A: According to the USP, an ideal peak is symmetrical (Tailing Factor = 1.0). For most assays, a tailing factor of ≤ 1.5 is considered acceptable, though many laboratories aim for a stricter limit of ≤ 1.2 for high-precision quantitative work.[4]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Available at: [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • Mant, C. T., et al. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Available at: [Link]

  • Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Available at: [Link]

  • Dolan, J. W. (2026). Ion Pairing — Blessing or Curse? LCGC International. Available at: [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in D-Tyr-Val Synthesis

Welcome to the Peptide Synthesis Troubleshooting Center. Coupling a bulky D-tyrosine (D-Tyr) to a beta-branched valine (Val) presents a formidable thermodynamic and kinetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Troubleshooting Center. Coupling a bulky D-tyrosine (D-Tyr) to a beta-branched valine (Val) presents a formidable thermodynamic and kinetic challenge. This guide provides field-proven diagnostic workflows, step-by-step protocols, and mechanistic insights to help researchers and drug development professionals achieve high-yield amide bond formation without compromising stereochemical integrity.

Mechanistic Causality of D-Tyr-Val Coupling Failures

To troubleshoot effectively, we must first understand the causality behind the failure. The difficulty in synthesizing the D-Tyr-Val dipeptide stems from a "double-steric clash."

Valine features a methyl group on its beta-carbon, which severely restricts the nucleophilic attack trajectory of its1[1]. Simultaneously, the incoming Fmoc-D-Tyr-OH possesses a bulky phenol side chain. When these two residues approach each other, the steric repulsion drastically increases the activation energy ( Ea​ ) required to reach the transition state[2].

Because the desired amidation reaction is kinetically slowed, competing unimolecular side reactions dominate. The most critical of these is the formation of an oxazolone intermediate, which leads to the 1 of the D-Tyr residue[1]. Furthermore, if using standard carbodiimides (like DIC) without optimal additives, the slow coupling rate allows for unwanted esterification or ureide formation[3].

Diagnostic Workflow & Visualized Pathway

G A Incomplete D-Tyr-Val Coupling B Assess Coupling Reagent A->B C Upgrade to HATU or COMU B->C Standard reagents fail D Optimize Temperature (MAPS) C->D Steric barrier remains E Implement Double Coupling D->E Trace unreacted amine F Successful Amide Bond E->F

Diagnostic workflow for resolving incomplete D-Tyr-Val peptide couplings.

G N1 Fmoc-D-Tyr-OH + HATU/DIPEA N2 O-At Active Ester N1->N2 Activation N4 Azabenzotriazole Transition State N2->N4 Nucleophilic Attack N6 Oxazolone (Epimerization) N2->N6 Slow Kinetics N3 H-Val-Resin N3->N4 Steric Hindrance N5 D-Tyr-Val Peptide N4->N5 Amidation

Mechanistic pathway of HATU-mediated D-Tyr-Val synthesis and epimerization risk.

Troubleshooting FAQs

Q1: My D-Tyr-Val coupling is stalling at 40% completion. What is the primary cause? A: The stalling is caused by the beta-branching of Valine, which creates a steric shield around the N-terminal amine, preventing the bulky activated D-Tyr from approaching[2]. Standard coupling reagents like HBTU or DCC cannot sufficiently lower the activation energy. You must switch to a highly reactive uronium salt containing an azabenzotriazole moiety, such as4[4].

Q2: Why does HATU succeed where HBTU fails for beta-branched amino acids? A: HATU incorporates a pyridine nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a neighboring group, utilizing a hydrogen-bond-like interaction to stabilize the incoming amine of the Valine residue during the transition state[4]. This stabilization accelerates the reaction rate significantly, outcompeting the steric hindrance and minimizing the time the activated D-Tyr spends in the epimerization-prone oxazolone state.

Q3: I am using DIC/OxymaPure. Is this suitable for D-Tyr-Val? A: Yes, DIC/OxymaPure is a powerful alternative to HATU and avoids the use of uronium salts. OxymaPure has an optimal pKa and forms a highly reactive ester[5]. However, because of the extreme steric hindrance of the D-Tyr-Val junction, you must use a double-coupling strategy. Prolonged single couplings with Oxyma can lead to unwanted 5 of the D-Tyr phenol side chain (if unprotected) or other side reactions[3].

Q4: Can I use heat to force the coupling? A: Yes. Microwave-Assisted Peptide Synthesis (MAPS) or conventional heating to 60°C provides the necessary kinetic energy to overcome the steric barrier[6]. However, heating increases the risk of racemization. To maintain trustworthiness and self-validation, always run a control cleavage and check the D/L ratio via chiral LC-MS when implementing heat.

Quantitative Data Comparison

To guide your reagent selection, the following table summarizes the expected performance of various coupling systems specifically for beta-branched and sterically hindered junctions like D-Tyr-Val.

Coupling Reagent SystemRelative ReactivityEpimerization RiskRecommended TempSuitability for D-Tyr-Val
DIC / HOBt LowModerate25°CPoor (Expect <50% yield)
HBTU / DIPEA ModerateModerate25°CSub-optimal (Requires double coupling)
DIC / OxymaPure HighLow25°C - 60°CExcellent (Cost-effective, high yield)
HATU / DIPEA Very HighVery Low25°C - 60°COptimal (Gold standard for beta-branched)
COMU / DIPEA Very HighVery Low25°CExcellent (Safer byproduct profile)

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate mandatory analytical checkpoints to verify causality and success at each stage.

Protocol A: HATU-Mediated Double Coupling for Sterically Hindered Peptides

Rationale: Double coupling with fresh reagents prevents the accumulation of deactivated intermediates and pushes the equilibrium toward complete amidation.

  • Resin Preparation: Swell the H-Val-Resin (0.1 mmol scale) in DMF for 30 minutes. Drain completely.

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq) to the vial. The solution should turn yellow. Activate for exactly 2 minutes. (Causality Check: Over-activation leads to irreversible guanidinylation of the Valine N-terminus).

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Drain and Wash: Drain the reaction vessel and wash the resin with DMF (3 x 2 mL) to remove exhausted reagents.

  • Second Coupling: Repeat steps 2-4 with fresh reagents, agitating for an additional 45 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates complete coupling. If the beads remain blue, the steric barrier has not been overcome; proceed to Protocol B.

Protocol B: Microwave-Assisted Peptide Synthesis (MAPS) at 60°C

Rationale: Thermal energy directly overcomes the high Ea​ barrier of the beta-branched steric clash[6].

  • Preparation: Prepare the coupling mixture using DIC (5 eq) and OxymaPure (5 eq) with Fmoc-D-Tyr(tBu)-OH (5 eq) in DMF. (Note: DIC/Oxyma is preferred over HATU under microwave conditions to prevent uronium-capping side reactions).

  • Addition: Add the mixture to the H-Val-Resin in a microwave-safe reaction vessel.

  • Heating: Apply microwave irradiation to reach and maintain 60°C for 15 minutes.

  • Cooling & Washing: Allow the vessel to cool to room temperature. Drain and wash with DMF (5 x 2 mL).

  • Validation (Self-Validating Step): Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass of the D-Tyr-Val dipeptide and verify the absence of the D-allo epimer (racemized byproduct).

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega URL:[Link]

  • Side reactions in peptide synthesis: An overview | Bibliomed URL:[Link]

  • Mastering Peptide Synthesis: The Crucial Role of HATU | NBInno URL:[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods | ACS Publications URL:[Link]

  • WO2018057470A1 - Rapid peptide synthesis at elevated temperatures | Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of D-Tyr-Val and D-Tyr-Leu Motifs in Peptide Drug Design: A Technical Guide

The dipeptide motifs D-Tyr-Val (dYV) and D-Tyr-Leu (dYL) represent two highly efficacious, yet functionally distinct, N-terminal building blocks in peptide drug design. The incorporation of a D-enantiomer of Tyrosine con...

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Author: BenchChem Technical Support Team. Date: April 2026

The dipeptide motifs D-Tyr-Val (dYV) and D-Tyr-Leu (dYL) represent two highly efficacious, yet functionally distinct, N-terminal building blocks in peptide drug design. The incorporation of a D-enantiomer of Tyrosine confers profound resistance to endogenous aminopeptidases, radically extending the peptide's half-life in vitro and in vivo[1]. However, the choice between an adjacent Valine or Leucine—differing only by a single methylene group and the position of the aliphatic branch—dictates the motif's target specificity and pharmacological efficacy.

Mechanistic Causality & Target Specificity

D-Tyr-Val (dYV): Steric Rigidity for Enzymatic Profiling

Valine is branched at the β -carbon, which restricts the conformational flexibility of the peptide backbone. This specific steric geometry perfectly aligns with the active site of Peptidylglycine α -amidating monooxygenase (PAM). Consequently, D-Tyr-Val-Gly serves as the gold-standard synthetic substrate for profiling neuroendocrine amidation kinetics[2]. The rigid fit ensures the C-terminal glycine is optimally positioned for α -hydroxylation by the enzyme's copper-dependent domain.

D-Tyr-Leu (dYL): Hydrophobic Extension for GPCRs and Proteases

Leucine is branched at the γ -carbon, providing a longer, more flexible hydrophobic side chain. This extended hydrophobicity is critical for anchoring into the deep binding pockets of G-protein coupled receptors (GPCRs). The dYL motif is famously utilized in 1DMe (D-Tyr-Leu-(NMe)Phe-Gln-Pro-Gln-Arg-Phe-NH2), a potent Neuropeptide FF (NPFF) analog that prevents opioid-induced hyperalgesia (OIH)[1]. Furthermore, this flexible hydrophobicity allows the dYL motif to serve effectively in covalent peptidomimetic inhibitors of SARS-CoV-2 3CLpro, such as Ac-Abu-D-Tyr-Leu-Gln-VS[3].

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance metrics of these motifs across their primary pharmacological targets:

MetricD-Tyr-Val Motif (e.g., D-Tyr-Val-Gly)D-Tyr-Leu Motif (e.g., 1DMe / Ac-Abu-dYL-Gln-VS)
Primary Target PAM (Bifunctional Enzyme)[2]NPFF1/2 (GPCRs)[4], 3CLpro (Viral Protease)[3]
Binding Affinity ( Ki​ ) N/A (Functions as a Substrate)~0.31 nM (NPFF Receptor)[4]
Enzyme Kinetics ( Km​ ) 7.0 μ M (PAM-B extract)[2]N/A
Enzyme Kinetics ( Vmax​ ) 84 nmol/ μ g/h[2]N/A
Protease Inhibition ( IC50​ ) N/ALow nanomolar range (3CLpro)[3]
Primary Application Amidation kinetics, KOR ligand designOIH prevention, Antiviral therapeutics

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following self-validating protocols exploit the specific structural advantages of each motif.

Protocol 1: PAM Kinetics Assay using D-Tyr-Val-Gly

Causality: Utilizing D-Tyr-Val-Gly ensures the substrate is not prematurely degraded by aminopeptidases during the assay, isolating the α -amidation event[2].

  • Reaction Mixture Preparation : Prepare a 40 μ L reaction mixture containing 100 mM Na TES buffer (pH 8.5), 0.5 mM ascorbate, 10 μ M CuSO 4​ , and 100 ng/mL catalase. Reasoning: Ascorbate and Cu 2+ are obligate cofactors for the PHM domain of the PAM enzyme.

  • Substrate Addition : Add varying concentrations of D-Tyr-Val-Gly (1 μ M to 50 μ M), spiked with 15,000 cpm of mono-[125I]-D-Tyr-Val-Gly to act as a radiotracer.

  • Enzymatic Incubation : Initiate the reaction by adding purified PAM-B extract. Incubate at 37°C for 3 hours.

  • Termination : Stop the reaction by adding 10% Trifluoroacetic acid (TFA).

  • Self-Validation & Quantification : Separate the amidated product (D-Tyr-Val-NH2) from the unreacted substrate using SP-Sephadex ion-exchange chromatography. Validation Check: The recovery of radioactivity must exceed 95% to validate assay integrity and rule out non-specific peptide adherence.

Protocol 2: NPFF Receptor Radioligand Binding Assay using 1DMe (D-Tyr-Leu)

Causality: The 1DMe analog utilizes the dYL motif to resist degradation while maximizing NPFF1/2 receptor affinity, allowing accurate Ki​ determination without signal loss[4].

  • Membrane Preparation : Culture CHO-K1 cells stably expressing human NPFF1 or NPFF2 receptors. Harvest and homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation : Incubate 50 μ g of the prepared membrane protein with 0.1 nM [125I]-1DMe and varying concentrations of unlabeled competitor ligands (ranging from 10 −12 to 10 −5 M).

  • Equilibration : Incubate the mixture at 25°C for 90 minutes to ensure thermodynamic equilibrium of receptor-ligand binding.

  • Termination & Filtration : Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Self-Validation & Quantification : Measure retained radioactivity using a gamma counter. Validation Check: Include a non-specific binding (NSB) control well containing 10 μ M unlabeled 1DMe. Specific binding must constitute >80% of total binding for the Ki​ calculation (via the Cheng-Prusoff equation) to be considered valid.

Pathway & Workflow Visualizations

PAM_Kinetics Substrate D-Tyr-Val-Gly (Substrate) PHM PHM Domain (Hydroxylation) Substrate->PHM Ascorbate, O2, Cu2+ Intermediate D-Tyr-Val-α-hydroxy-Gly (Intermediate) PHM->Intermediate PAL PAL Domain (Dealkylation) Intermediate->PAL Product D-Tyr-Val-NH2 (Amidated Product) PAL->Product Release Glyoxylate

Enzymatic processing of D-Tyr-Val-Gly by the bifunctional PAM enzyme system.

NPFF_Pathway Ligand 1DMe (D-Tyr-Leu Motif) NPFF Analog Receptor NPFF1 / NPFF2 Receptors (GPCRs) Ligand->Receptor High Affinity Binding (Ki ~0.3nM) Opioid Opioid Receptors (MOR / DOR) Receptor->Opioid Neuromodulatory Crosstalk Effect1 Prevention of Opioid-Induced Hyperalgesia (OIH) Opioid->Effect1 Effect2 Analgesic Tolerance Mitigation Opioid->Effect2

Neuromodulatory pathway of D-Tyr-Leu containing NPFF analogs preventing hyperalgesia.

References

  • Purification and characterization of peptidylglycine alpha-amidating monooxygenase from bovine neurointermediate pituitary. NIH/PubMed. [Link]

  • Identification of an N-acylated-DArg-Leu-NH2 Dipeptide as a Highly Selective Neuropeptide FF1 Receptor Antagonist That Potently Prevents Opioid-Induced Hyperalgesia. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2. Semantic Scholar.[Link]

  • COVID-19 Therapies: Protease Inhibitions and Novel Degrader Strategies. Frontiers in Drug Discovery.[Link]

Sources

Comparative

Comparative Binding Assays: D-Tyr-Val Synthetic Scaffolds vs. Endogenous Opioid Peptides

Executive Summary The development of targeted opioid receptor (OR) therapeutics is a delicate balancing act. Historically, endogenous opioid peptides such as enkephalins[1], endomorphins[2], and dynorphins have served as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted opioid receptor (OR) therapeutics is a delicate balancing act. Historically, endogenous opioid peptides such as enkephalins[1], endomorphins[2], and dynorphins have served as the benchmark for receptor affinity. However, their therapeutic utility is severely bottlenecked by rapid proteolytic degradation and poor blood-brain barrier (BBB) penetrance.

Recent advances in combinatorial screening and molecular dynamics have identified the D-Tyr-Val motif (e.g., H-D-Tyr-Val-Val-OBz) as a highly stable, structurally rigid scaffold[3]. By comparing the binding mechanics of these synthetic tripeptides against canonical endogenous ligands, researchers can better engineer selective Kappa Opioid Receptor (KOR) agonists that bypass the μ -opioid receptor (MOR) mediated side effects of respiratory depression and dependence.

Structural and Mechanistic Divergence

The binding affinity of any opioid peptide is dictated by its N-terminal "message" domain.

  • Endogenous Peptides: Mammalian opioids rely on a strictly L-configured Tyrosine (e.g., Tyr-Gly-Gly-Phe in enkephalins[1] or Tyr-Pro-Trp-Phe in endomorphins[2]). The protonated amine of L-Tyr forms a crucial ionic salt bridge with a conserved aspartate residue in the receptor pocket (Asp147 in MOR; Asp138 in KOR). However, the L-configuration is highly susceptible to endogenous aminopeptidases.

  • D-Tyr-Val Scaffolds: Substituting L-Tyr with D-Tyr inverts the stereocenter, radically altering the χ1​ rotamer space. When coupled with the steric bulk of an adjacent Valine, the peptide backbone becomes conformationally restricted. This rigidity prevents the molecule from adopting the β -turn conformation required for MOR activation, effectively driving the ligand into the deeper, more hydrophobic KOR binding pocket[3]. Crucially, the D-amino acid configuration renders the peptide entirely invisible to native proteases.

StructuralDeterminants Root Opioid Ligand Design Endo Endogenous Peptides (e.g., Enkephalins, Endomorphins) Root->Endo Synth Synthetic Scaffolds (e.g., D-Tyr-Val-Val-OBz) Root->Synth L_Tyr L-Tyrosine N-terminus Susceptible to Aminopeptidases Endo->L_Tyr Flex High Conformational Flexibility MOR/DOR Preference Endo->Flex D_Tyr D-Tyrosine Inversion Protease Resistant Synth->D_Tyr Rigid Steric Bulk (Valine) KOR Selectivity Synth->Rigid

Logical relationship of structural determinants driving opioid receptor selectivity and stability.

Comparative Binding Profiles

The following table synthesizes the binding affinities and pharmacokinetic stability of canonical endogenous peptides versus the engineered D-Tyr-Val scaffolds.

Peptide ClassCompoundPrimary ReceptorBinding Affinity ( Ki​ , nM)Plasma Half-Life ( t1/2​ )
Endogenous Endomorphin-1MOR0.36[2]~10 min
Endogenous Leu-EnkephalinDOR~1.50< 2 min
Endogenous Dynorphin A (1-13)KOR~0.50< 1 min
Synthetic Scaffold H-D-Tyr-Val-Val-OBzKOR~15.0[3]> 24 hours
Synthetic Scaffold H-D-Tyr-Val-Trp-OBzKOR~12.5[3]> 24 hours

Experimental Methodology: Radioligand Binding Assays

To objectively compare these structurally divergent peptides, a highly controlled, self-validating radioligand displacement assay is required. The following protocol outlines the setup for evaluating KOR, MOR, and DOR affinities, emphasizing the causality behind each biochemical parameter.

Step 1: Membrane Preparation Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human KOR, MOR, or DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4). Causality: Using transfected CHO cells isolates the specific receptor subtype, eliminating the cross-talk and biphasic binding curves typically seen in heterogeneous whole-brain homogenates.

Step 2: Protease Inhibition (Critical for Endogenous Controls) Supplement the assay buffer with Bestatin (10 µM) and Bacitracin (50 µg/mL). Causality: Endogenous reference peptides (e.g., Leu-Enkephalin) are rapidly degraded by native aminopeptidases present in the membrane prep. Inhibiting these enzymes ensures that the calculated Ki​ reflects true thermodynamic binding affinity, rather than an artifact of rapid peptide degradation.

Step 3: Radioligand and Competitor Incubation Incubate 50 µg of membrane protein with a subtype-selective radioligand: [3H]U69,593 (KOR), [3H]DAMGO (MOR), or [3H]DPDPE (DOR) at a concentration equal to its Kd​ . Add the unlabeled competitor peptide (D-Tyr-Val derivatives or endogenous controls) in a 10-point concentration gradient ( 10−11 to 10−5 M). Self-Validating Control: In parallel tubes, add 10 µM Naloxone to define Non-Specific Binding (NSB). If the NSB exceeds 20% of total binding, the assay fails validation and must be repeated.

Step 4: Steady-State Equilibrium Incubate the reaction mixture for 90 minutes at 25°C. Causality: Opioid peptide association kinetics are relatively slow. A 90-minute incubation at room temperature ensures the competitive displacement reaches thermodynamic steady-state without accelerating the thermal degradation of the receptor proteins.

Step 5: Rapid Filtration and Washing Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash three times with ice-cold Tris-HCl buffer. Causality: PEI neutralizes the negative charge of the glass fibers, preventing highly lipophilic synthetic peptides (like the OBz derivatives) from sticking to the filter. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation during the wash step.

Step 6: Scintillation Counting and Data Analysis Extract the filters into scintillation vials, add 3 mL of liquid scintillant, and count the retained radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

RadioligandAssay A 1. Membrane Prep CHO-K1 cells expressing OR subtypes B 2. Protease Inhibition Bestatin + Bacitracin added A->B C 3. Radioligand Incubation [³H]Ligand + Competitor Peptide B->C D 4. Steady-State Equilibrium 90 min at 25°C C->D E 5. Rapid Filtration GF/B filters + Ice-cold wash D->E F 6. Scintillation & Analysis Calculate Ki via Cheng-Prusoff E->F

Workflow of competitive radioligand binding assays for opioid receptor affinity evaluation.

References

  • Stefanucci A, Iobbi V, Della Valle A, Scioli G, Pieretti S, Minosi P, Mirzaie S, Novellino E, Mollica A. "In Silico Identification of Tripeptides as Lead Compounds for the Design of KOR Ligands". Molecules. 2021; 26(16):4767. URL:[Link]

  • Hughes J, Smith TW, Kosterlitz HW, Fothergill LA, Morgan BA, Morris HR. "Identification of two related pentapeptides from the brain with potent opiate agonist activity". Nature. 1975; 258(5536):577-580. URL:[Link]

  • Zadina JE, Hackler L, Ge LJ, Kastin AJ. "A potent and selective endogenous agonist for the mu-opiate receptor". Nature. 1997; 386(6624):499-502. URL:[Link]

Sources

Validation

Comparative Pharmacokinetic Stability of D-Tyr-Val Motifs: Plasma vs. Whole Blood

Introduction The incorporation of D-amino acids is a cornerstone strategy in peptide drug design to circumvent rapid proteolytic degradation. The dipeptide motif D-Tyrosine-Valine (D-Tyr-Val) is frequently embedded in ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of D-amino acids is a cornerstone strategy in peptide drug design to circumvent rapid proteolytic degradation. The dipeptide motif D-Tyrosine-Valine (D-Tyr-Val) is frequently embedded in targeted therapeutics, such as1[1], to enhance systemic circulation times. While D-Tyr-Val exhibits exceptional resistance to circulating plasma aminopeptidases, its stability profile in whole blood is significantly more complex and requires rigorous experimental deconvolution.

Mechanistic Divergence: Plasma vs. Whole Blood

Plasma Stability Human blood plasma contains a vast array of soluble proteases, predominantly exopeptidases and endopeptidases that are strictly stereospecific for L-amino acid residues. The N-terminal or internal presentation of a D-Tyr residue creates a steric clash in the active site of these enzymes, effectively halting aminopeptidase-driven hydrolysis. Consequently, D-Tyr-Val motifs typically exhibit prolonged half-lives in isolated plasma, a well-documented advantage of 2[2].

Whole Blood Dynamics Whole blood introduces the cellular compartment, primarily erythrocytes (RBCs). RBCs possess dense arrays of membrane-bound metallopeptidases and robust intracellular degradation machinery. More critically, the apparent "instability" of D-Tyr-Val in whole blood is often a pharmacokinetic artifact caused by RBC partitioning. The hydrophobic nature of the valine residue, combined with the aromatic tyrosine, facilitates transient interactions with RBC membranes. If an assay only samples the plasma fraction after whole blood incubation without lysing the cells, the peptide appears to have degraded, highlighting a critical flaw in 3[3]. Furthermore, the rapid blood clearance observed in vivo for4 is often driven by hepatobiliary or renal excretion rather than enzymatic degradation[4].

G N1 D-Tyr-Val Peptide in Systemic Circulation N2 Plasma Compartment (Soluble Proteases) N1->N2 N3 Erythrocyte (RBC) Compartment N1->N3 N4 Stereo-hindrance prevents cleavage (High Stability) N2->N4 N5 Membrane Binding & Intracellular Uptake N3->N5 N6 Intracellular Peptidases (Moderate Degradation) N5->N6

Pharmacokinetic distribution and degradation pathways of D-Tyr-Val in blood compartments.

Comparative Data Summary

The following table summarizes the expected pharmacokinetic stability metrics for D-Tyr-Val containing peptides across different biological matrices, assuming standard ex vivo incubation at 37°C.

MatrixMean Half-Life (t1/2)Primary Clearance/Loss MechanismMatrix Complexity
Human Plasma > 48 hoursSlow non-specific endopeptidase cleavageLow (Soluble proteins only)
Human Serum > 48 hoursCoagulation-induced protease releaseModerate (Lacks clotting factors)
Human Whole Blood 18 - 24 hoursRBC partitioning & intracellular hydrolysisHigh (Cells + Plasma)

Self-Validating Experimental Protocol

To accurately assess the stability of D-Tyr-Val and prevent RBC partitioning from confounding degradation data, the following self-validating ex vivo protocol must be employed. This protocol ensures that mass balance is maintained by forcibly lysing erythrocytes prior to quenching.

Step 1: Matrix Preparation

  • Collect fresh human whole blood in K2EDTA tubes to prevent coagulation.

  • Aliquot half of the whole blood into a separate tube.

  • Centrifuge the remaining half at 2,000 × g for 15 minutes at 4°C to isolate the plasma fraction.

Step 2: Incubation and Spiking

  • Pre-warm both whole blood and plasma aliquots to 37°C in a water bath for 10 minutes.

  • Spike the D-Tyr-Val containing peptide to a final concentration of 10 µM. (Causality Note: Keep the organic solvent concentration of the spike <1% to prevent premature RBC lysis in the whole blood arm).

Step 3: Time-Course Sampling & Quenching (Critical Step)

  • Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours.

  • For Plasma: Quench immediately by adding 150 µL of ice-cold Acetonitrile (ACN) containing 1% Trichloroacetic acid (TCA) and an isotopically labeled internal standard.

  • For Whole Blood (Self-Validation): Do NOT simply centrifuge to extract plasma. Add 50 µL of LC-MS grade water to the whole blood aliquot to induce hypotonic RBC lysis. Vortex for 10 seconds, then quench with 200 µL of the ACN/TCA solution. (Causality Note: This ensures that any intact peptide sequestered intracellularly is released and quantified, distinguishing true enzymatic degradation from cellular uptake).

Step 4: Extraction and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Transfer the supernatant to LC vials.

  • Analyze via RP-HPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate the percentage of remaining intact peptide relative to the t=0 peak area ratio.

Workflow N1 Fresh Whole Blood (K2EDTA) N2 Whole Blood Assay N1->N2 N3 Centrifugation (2000 x g) N1->N3 N5 Spike Peptide (10 µM) @ 37°C N2->N5 N4 Plasma Assay N3->N4 N6 Spike Peptide (10 µM) @ 37°C N4->N6 N7 Hypotonic Lysis (H2O) + ACN/TCA Quench N5->N7 0-24h N8 Direct ACN/TCA Quench N6->N8 0-24h N9 LC-MS/MS Quantification N7->N9 N8->N9

Ex vivo stability assay workflow emphasizing hypotonic lysis for whole blood mass balance.

References

  • Haubner, R., et al.
  • Böttger, R., Hoffmann, R., & Knappe, D. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS ONE.
  • Ertl, T., et al. "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • "Radiolabeled peptides - Pure." Ulster University's Research Portal.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of D-Tyr-val

In the landscape of drug development and biochemical research, the dipeptide D-Tyr-val (D-Tyrosyl-L-valine) serves as a valuable molecular tool. However, beyond its synthesis and application, its life cycle concludes wit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and biochemical research, the dipeptide D-Tyr-val (D-Tyrosyl-L-valine) serves as a valuable molecular tool. However, beyond its synthesis and application, its life cycle concludes with a critical, often overlooked step: proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, technically-grounded framework for the safe handling and disposal of D-Tyr-val. As a Senior Application Scientist, my objective is to move beyond a simple checklist, instead providing a self-validating system of protocols rooted in chemical principles and regulatory compliance.

Hazard Identification and Inferred Risk Assessment

The primary hazard concern arises from the D-tyrosine component. Multiple safety data sheets classify D-tyrosine as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), citing it as a skin, eye, and respiratory irritant.[1][2][3] While L-valine is generally not considered hazardous, the properties of D-tyrosine dictate the handling and disposal protocols for the parent dipeptide.[4]

Therefore, D-Tyr-val must be handled as a hazardous chemical with irritant properties.

Hazard Classification (Inferred from D-Tyrosine)GHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE) and Safe Handling

Based on the inferred irritant risk, all handling of D-Tyr-val, in both solid and solution form, requires strict adherence to standard laboratory PPE protocols.

  • Eye Protection: Wear safety glasses or goggles to protect against splashes and fine particulates.[3]

  • Hand Protection: Use chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated.[5]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[6]

  • Ventilation: When handling the lyophilized powder, work in a chemical fume hood or use a ventilated balance enclosure to avoid inhalation of dust.[3][5]

Core Disposal and Decontamination Workflow

Peptides, even those not classified as acutely toxic, possess biological activity. Therefore, they should never be disposed of in regular trash or poured down the drain without prior inactivation.[6] The primary method for rendering D-Tyr-val non-hazardous is through chemical degradation via oxidation, which cleaves the peptide bonds and destroys the molecule's structure.[7]

The following workflow provides a systematic approach to the collection, decontamination, and disposal of all forms of D-Tyr-val waste.

D_Tyr_Val_Disposal_Workflow start Identify D-Tyr-val Waste Stream liquid_waste Liquid Waste (e.g., experimental solutions, HPLC waste) start->liquid_waste solid_waste_pure Solid Waste (Pure) (e.g., expired reagent, weighing paper residue) start->solid_waste_pure solid_waste_cont Contaminated Solid Waste (e.g., vials, pipette tips, gloves) start->solid_waste_cont treat_liquid 1. Transfer to a dedicated, bleach-compatible waste container. 2. Add 10% bleach solution to a final concentration of >0.6% sodium hypochlorite. 3. Let stand for >1 hour. liquid_waste->treat_liquid dissolve_solid 1. Carefully dissolve solid in water or a suitable buffer inside a chemical fume hood. 2. Transfer solution to waste container. solid_waste_pure->dissolve_solid soak_cont 1. Place items in a secondary container. 2. Fully submerge in 10% bleach solution. 3. Let soak for >1 hour. solid_waste_cont->soak_cont neutralize Neutralize excess bleach with sodium thiosulfate (optional, check EHS guidelines). treat_liquid->neutralize dissolve_solid->treat_liquid drain_solids 1. Decant bleach solution into liquid hazardous waste. 2. Rinse solids with water. soak_cont->drain_solids collect_liquid Label container as "Hazardous Waste: Decontaminated D-Tyr-val (treated with sodium hypochlorite)" and store for EHS pickup. neutralize->collect_liquid collect_solids Place decontaminated items in solid chemical waste container for EHS pickup. drain_solids->collect_solids

Caption: Decision workflow for the safe disposal of D-Tyr-val waste streams.

Step-by-Step Decontamination and Disposal Protocol

This protocol is based on the effective use of sodium hypochlorite (bleach) for peptide degradation.[7][8]

A. Liquid Waste (Solutions containing D-Tyr-val)

  • Collection: Collect all aqueous solutions containing D-Tyr-val in a dedicated, clearly labeled, and chemically compatible (e.g., HDPE) hazardous waste container.

  • Inactivation: In a chemical fume hood, add a commercial bleach solution (typically 5-8% sodium hypochlorite) to the waste container to achieve a final concentration of at least 0.6% sodium hypochlorite (this is equivalent to a 1:10 dilution of a 6% bleach solution).[7]

  • Contact Time: Gently swirl the container and allow it to stand for a minimum of one hour to ensure complete chemical degradation of the peptide.[7]

  • Neutralization (Optional but Recommended): While not always required, neutralizing excess bleach can be a good practice. Slowly add a solution of sodium thiosulfate until the oxidizing potential is neutralized. Consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[8]

  • Final Disposal: Securely cap the container. Ensure the label includes "Hazardous Waste," the full chemical name ("Decontaminated D-Tyr-val"), and a note of the treatment ("Treated with Sodium Hypochlorite"). Arrange for pickup through your institution's EHS department.[6]

B. Solid Waste (Unused/Expired D-Tyr-val Powder)

  • Solubilization: In a chemical fume hood, carefully dissolve the solid D-Tyr-val in water or a suitable buffer within an appropriate beaker or flask. This prevents the generation of hazardous dust.[2]

  • Transfer and Inactivation: Transfer the resulting solution into the dedicated liquid hazardous waste container and proceed with the inactivation steps (A.2 through A.5) as described above.

C. Contaminated Labware (Vials, Pipette Tips, Gloves, etc.)

  • Decontamination Soak: Place contaminated items into a secondary container (e.g., a beaker or plastic tub). Add enough 10% bleach solution to completely submerge the items.[9]

  • Contact Time: Allow the items to soak for at least one hour.

  • Rinsing and Disposal: Decant the bleach solution into your liquid hazardous waste container. Rinse the decontaminated items with water. The rinsed, decontaminated items can now be disposed of in your laboratory's designated solid chemical waste or glass waste container, as appropriate.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and contamination.

A. Solid D-Tyr-val Spill

  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Assess and Don PPE: Wear your standard PPE, including a dust mask or respirator if the powder is finely dispersed.

  • Clean-Up: Do NOT dry sweep, as this will generate dust. Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe up the material, working from the outside in. Place all contaminated materials into a sealed bag or container.[2]

  • Decontamination and Disposal: Treat the collected waste and cleaning materials as solid waste (Protocol B). Decontaminate the spill surface with a 10% bleach solution, followed by a water rinse.

B. Liquid D-Tyr-val Spill

  • Contain: Use a chemical spill kit or absorbent pads to contain the spill and prevent it from spreading.

  • Absorb: Cover the spill with absorbent material.

  • Collect and Dispose: Collect the saturated absorbent material and place it in a sealed bag or container for disposal as solid chemical waste.

  • Decontaminate: Clean the spill surface with a 10% bleach solution, followed by a water rinse.

C. Personal Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

By integrating these principles of hazard assessment, chemical inactivation, and procedural diligence, you ensure that your use of D-Tyr-val is safe from initial handling to final disposal, upholding the highest standards of laboratory practice.

References

  • SB-PEPTIDE. (n.d.). Peptide decontamination guidelines. Retrieved from SB-PEPTIDE website. [Link]

  • McIntosh, J., et al. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins (Basel). [Link]

  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from Bio-Synthesis Inc. [Link]

  • Isanejad, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis. [Link]

  • PubChem. (n.d.). D-Valyl-L-tyrosyl-L-valine. Retrieved from National Center for Biotechnology Information. [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet: L-Valine. Retrieved from MetaSci Inc. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DL-Tyrosine. Retrieved from Carl ROTH. [Link]

  • Wiśniewski, J. R., et al. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Journal of Proteome Research. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Tyr(tBu)-OH. Retrieved from AAPPTec, LLC. [Link]

  • PubChem. (n.d.). Tyrosylvaline. Retrieved from National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: D-Tyrosine. Retrieved from Thermo Fisher Scientific. [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet: D-Tyrosine. Retrieved from MetaSci Inc. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DL-Valine. Retrieved from Carl ROTH. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. [Link]

  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Retrieved from Organic Syntheses. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki. [Link]

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